Fmoc-Val-Cit-PAB-MMAE
Description
Structure
2D Structure
Properties
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C73H104N10O14/c1-15-45(8)63(58(94-13)39-59(84)83-38-24-32-57(83)65(95-14)46(9)66(86)76-47(10)64(85)49-25-17-16-18-26-49)81(11)70(90)61(43(4)5)79-69(89)62(44(6)7)82(12)73(93)97-40-48-33-35-50(36-34-48)77-67(87)56(31-23-37-75-71(74)91)78-68(88)60(42(2)3)80-72(92)96-41-55-53-29-21-19-27-51(53)52-28-20-22-30-54(52)55/h16-22,25-30,33-36,42-47,55-58,60-65,85H,15,23-24,31-32,37-41H2,1-14H3,(H,76,86)(H,77,87)(H,78,88)(H,79,89)(H,80,92)(H3,74,75,91)/t45-,46+,47+,56-,57-,58+,60-,61-,62-,63-,64+,65+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQGFVOXIOMBMC-UUMMFNFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C73H104N10O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1345.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Val-Cit-PAB-MMAE structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Fmoc-Val-Cit-PAB-MMAE, a key component in the development of Antibody-Drug Conjugates (ADCs). The guide details its chemical structure, physicochemical properties, and the underlying mechanism of action that enables targeted drug delivery. Furthermore, it outlines detailed experimental protocols for its synthesis, characterization, and the evaluation of its cytotoxic effects.
Introduction
This compound is a drug-linker conjugate widely utilized in the field of oncology for the targeted delivery of cytotoxic agents to cancer cells.[1] It is a precursor for the potent payload in many ADCs.[][3] The molecule is meticulously designed with several key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative para-aminobenzyl carbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[][4] This modular design ensures stability in systemic circulation and facilitates the specific release of the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.[]
Chemical Structure and Components
The structure of this compound is a sophisticated assembly of four distinct functional units, each playing a critical role in its overall function.
Caption: Molecular components of this compound.
-
Fmoc Group: The fluorenylmethyloxycarbonyl group is a common amine protecting group used in solid-phase peptide synthesis.[] In this conjugate, it protects the N-terminal of the valine residue.
-
Val-Cit Linker: This dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[] This enzymatic cleavage is the primary mechanism for the targeted release of the payload.
-
PAB Spacer: The para-aminobenzyl carbamate spacer acts as a self-immolative linker. Following the cleavage of the Val-Cit linker, the PAB spacer spontaneously undergoes a 1,6-elimination reaction, leading to the release of the unmodified MMAE payload.
-
MMAE Payload: Monomethyl auristatin E is a potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[] Its high cytotoxicity makes it an effective cancer-killing agent when delivered specifically to tumor cells.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound and its derivatives is presented below.
| Property | Value | Reference |
| This compound | ||
| CAS Number | 1350456-56-2 | [3] |
| Molecular Formula | C₇₃H₁₀₄N₁₀O₁₄ | [3] |
| Molecular Weight | 1345.67 g/mol | [1][3] |
| Purity | >98% | [3] |
| Appearance | Pale yellow solid | [5] |
| Storage | Store at -20°C, sealed in dry conditions. | [3][6] |
| Solubility | DMSO: ≥ 30 mg/mL (22.29 mM) | [1][4][7] |
| MC-Val-Cit-PAB-MMAE | ||
| CAS Number | 646502-53-6 | [8] |
| Molecular Formula | C₆₈H₁₀₅N₁₁O₁₅ | [8] |
| Molecular Weight | 1316.7 g/mol | [8] |
| Purity | 98% | [8] |
| Storage | -20°C | [8] |
| Solubility | DMSO, DCM, DMF | [8] |
| Val-Cit-PAB-MMAE | ||
| CAS Number | 644981-35-1 | [] |
| Molecular Formula | Not specified | |
| Molecular Weight | Not specified | |
| Purity | Not specified | |
| Storage | Not specified | |
| Solubility | DMSO: ≥ 110 mg/mL (97.91 mM) | [9] |
Mechanism of Action: Targeted Drug Release
The efficacy of ADCs constructed with this compound relies on a multi-step process that ensures the targeted release of the cytotoxic payload within cancer cells.
Caption: Mechanism of action of an ADC utilizing a Val-Cit-PAB-MMAE linker.
-
Binding: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of a cancer cell.[]
-
Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis, forming an endosome.
-
Trafficking: The endosome containing the ADC traffics to and fuses with a lysosome.
-
Cleavage and Release: Within the acidic environment of the lysosome, cathepsin B, a protease, cleaves the Val-Cit dipeptide linker.[] This is followed by the self-immolation of the PAB spacer, leading to the release of the active MMAE payload into the cytoplasm.
-
Tubulin Inhibition: The released MMAE binds to tubulin, a key component of microtubules.[]
-
Mitotic Arrest and Apoptosis: The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from the activated ester linker Fmoc-VC-PAB-PNP and MMAE.[5]
Materials:
-
Fmoc-VC-PAB-PNP (1.1 equivalents)
-
MMAE (1.0 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (1.0 equivalent)
-
Anhydrous Dimethylformamide (DMF)
-
Dry Pyridine
-
High-Performance Liquid Chromatography (HPLC) for reaction monitoring
-
Semi-preparative HPLC for purification
-
Lyophilizer
Procedure:
-
Dissolve Fmoc-VC-PAB-PNP (64 mg, 84 µmol), MMAE (56 mg, 76 µmol), and HOBt (10 mg, 76 µmol) in a mixture of anhydrous DMF (2 mL) and dry pyridine (0.5 mL).[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using HPLC.
-
Upon completion of the reaction, purify the crude product by semi-preparative HPLC.
-
Lyophilize the purified fractions to obtain Fmoc-VC-PAB-MMAE as a pale yellow solid (yield: 65 mg, 78%).[5]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by the following methods:
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight. For C₇₃H₁₀₄N₁₀O₁₄, the calculated [M+H]⁺ is 1345.7811.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the chemical structure.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxicity of MMAE or an ADC containing the vc-MMAE linker using a colorimetric MTT assay.[10][11]
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell lines MDA-MB-468 and MDA-MB-453)[10]
-
Complete cell culture medium
-
This compound or a relevant ADC
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or 10% SDS in 0.01 M HCl[12]
-
96-well microplates
-
Microplate reader
Procedure:
References
- 1. This compound | TargetMol [targetmol.com]
- 3. This compound, ADC linker, 1350456-56-2 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. 1350456-56-2|this compound|BLD Pharm [bldpharm.com]
- 7. abmole.com [abmole.com]
- 8. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
The Linchpin of Precision: A Technical Guide to the Role of the Fmoc Protecting Group in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biopharmaceuticals, which couple the specificity of a monoclonal antibody (mAb) with the potent cytotoxicity of a small-molecule drug, demand a highly controlled and precise synthetic strategy. Central to this strategy is the use of protecting groups, with the 9-fluorenylmethoxycarbonyl (Fmoc) group playing a pivotal role, particularly in the construction of the linker component that bridges the antibody and the cytotoxic payload. This technical guide provides an in-depth exploration of the function of the Fmoc protecting group in ADC synthesis, detailing its mechanism, application in linker synthesis, and the associated experimental protocols.
The Indispensable Role of Protecting Groups in ADC Synthesis
The synthesis of an ADC is a multi-step process involving the modification of a large biomolecule (the antibody), the synthesis of a potent cytotoxic agent, and the creation of a linker that connects the two. To prevent unwanted side reactions and ensure that the conjugation occurs at specific, predetermined sites, reactive functional groups on the linker, and sometimes the payload, must be temporarily masked. This is the fundamental role of protecting groups.
An ideal protecting group for ADC synthesis should be:
-
Stable under the conditions required for subsequent reaction steps.
-
Selectively removable under mild conditions that do not compromise the integrity of the antibody or the cytotoxic drug.
-
Orthogonal to other protecting groups used in the synthesis, allowing for their independent removal.
The Fmoc group, a base-labile protecting group, has emerged as a cornerstone in the synthesis of peptide-based linkers for ADCs due to its robust nature under acidic and neutral conditions and its clean, efficient removal with a mild base.
The Fmoc Group: A Versatile Tool for Amine Protection
The Fmoc group is primarily used to protect the N-terminus of amino acids during solid-phase peptide synthesis (SPPS), the standard method for producing the peptide linkers commonly used in ADCs.[1] Its fluorenyl ring system is the key to its base-lability.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a β-elimination reaction initiated by a base, typically a secondary amine like piperidine.[1]
Figure 1: Mechanism of Fmoc deprotection.
The process involves:
-
Proton Abstraction: The base removes the acidic proton from the C9 position of the fluorene ring.
-
β-Elimination: This leads to the formation of a carbanion intermediate, which is unstable and undergoes β-elimination.
-
Release of the Amine: The elimination process cleaves the carbamate bond, releasing the deprotected amine and dibenzofulvene.
-
Trapping of Dibenzofulvene: The liberated dibenzofulvene is a reactive electrophile that can undergo side reactions. The secondary amine used for deprotection also acts as a scavenger, trapping the dibenzofulvene to form a stable adduct.
Fmoc in Action: Synthesis of Peptide Linkers for ADCs
The most prominent role of the Fmoc group in ADC synthesis is in the solid-phase synthesis of peptide linkers. These linkers are designed to be stable in circulation but are cleaved by specific enzymes, such as cathepsin B, upon internalization into the target cancer cell, releasing the cytotoxic payload. A widely used cleavable linker is the valine-citrulline (Val-Cit) dipeptide linked to a p-aminobenzyl alcohol (PAB) self-immolative spacer.
Solid-Phase Peptide Synthesis (SPPS) of a Val-Cit Linker
The synthesis of a peptide linker on a solid support follows a cyclical process of deprotection and coupling.
Figure 2: Solid-Phase Peptide Synthesis (SPPS) cycle for a peptide linker.
This iterative process allows for the precise assembly of the desired peptide sequence on the solid support. The Fmoc group's stability to the coupling reagents and its selective removal under mild basic conditions are critical for the high fidelity of this process.
Synthesis of a Complete Linker-Payload Construct
After the synthesis of the peptide linker, the cytotoxic payload is attached. The Fmoc group on the N-terminus of the linker remains in place during this step to prevent side reactions.
Figure 3: Overall workflow for ADC synthesis using an Fmoc-protected linker.
The synthesis of a common linker-payload, Fmoc-Val-Cit-PAB-MMAE, is a well-established procedure.
Experimental Protocols
Synthesis of Fmoc-Val-Cit-PAB[2][3][4]
Materials:
-
Fmoc-Val-Cit-OH
-
p-Aminobenzyl alcohol (PABOH)
-
N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Dissolve p-aminobenzyl alcohol (1.0 eq) in a mixture of dichloromethane and methanol.
-
Add N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) (2.0 eq) to the solution and stir at room temperature.
-
After a few minutes, add Fmoc-Val-Cit-OH (1.0 eq) in one portion.
-
Stir the resulting solution at room temperature for 14-18 hours.
-
Remove the solvents under reduced pressure.
-
Triturate the residue with diethyl ether and wash sequentially with diethyl ether and ethyl acetate to yield Fmoc-Val-Cit-PAB as a solid.
Synthesis of this compound[5]
Materials:
-
Fmoc-Val-Cit-PAB-PNP (p-nitrophenyl carbonate activated linker)
-
Monomethyl auristatin E (MMAE)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Pyridine
Procedure:
-
Dissolve Fmoc-Val-Cit-PAB-PNP (1.1 eq), MMAE (1.0 eq), and HOBt (1.0 eq) in anhydrous DMF and pyridine.
-
Stir the reaction mixture at room temperature and monitor its progress by HPLC.
-
Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilize the collected fractions to obtain this compound as a solid.
Fmoc Deprotection of the Linker-Payload[3][5]
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in DMF.
-
Add piperidine (typically 20% v/v in DMF) to the solution.
-
Stir the reaction at room temperature for 20-30 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, the deprotected linker-payload can be purified or used directly in the next conjugation step after removal of excess piperidine and DMF under reduced pressure.
Conjugation to the Antibody[6]
Materials:
-
Deprotected Val-Cit-PAB-MMAE with a maleimide group (MC-VC-PAB-MMAE)
-
Monoclonal antibody (e.g., anti-CD30)
-
Tris(2-carboxyethyl)phosphine (TCEP) for antibody reduction
-
Phosphate-buffered saline (PBS)
Procedure:
-
Partially reduce the interchain disulfide bonds of the antibody with a controlled amount of TCEP in PBS.
-
Remove the excess reducing agent.
-
Add the maleimide-activated linker-payload (MC-VC-PAB-MMAE) to the reduced antibody solution.
-
Allow the conjugation reaction to proceed at a controlled temperature (e.g., 4°C or room temperature).
-
Quench any unreacted maleimide groups.
-
Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, excess linker-payload, and aggregates.
Quantitative Data
The efficiency of each step in the synthesis is crucial for the overall yield and purity of the final ADC.
| Step | Product | Typical Yield | Purity | Reference(s) |
| Amide Coupling | Fmoc-Val-Cit-PAB | 82-98% | >95% | [2][3] |
| Payload Coupling | This compound | 78% | >95% | [4] |
| Dipeptide Synthesis | Fmoc-Val-Cit-PABOH | 85-95% | Single diastereomer | [5] |
| Linker Synthesis | Mc-Val-Cit-PABOH | 50% (overall from L-Citrulline) | High | [5] |
| ADC Parameter | Method | Typical Result | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | HIC-UV/Vis, Mass Spectrometry | 2-4 for cysteine conjugation | [6] |
| Conjugation Efficiency | Varies with mAb and linker | 75-90% (for some methods) | [7] |
| Final ADC Purity | SEC, HIC | >95% monomer | [] |
Challenges and Future Directions
While the Fmoc group is a powerful tool, its use in ADC synthesis is not without challenges.
-
Incomplete Deprotection: Incomplete removal of the Fmoc group during SPPS can lead to deletion sequences in the peptide linker.[9]
-
Side Reactions: The dibenzofulvene intermediate can react with nucleophilic side chains of the peptide if not efficiently scavenged.
-
Racemization: The activation of Fmoc-amino acids for coupling can sometimes lead to racemization, particularly for sensitive amino acids.
-
Scale-up: The multi-step nature of ADC synthesis presents challenges for large-scale manufacturing, requiring robust and highly optimized processes.
Future research is focused on developing novel protecting groups and linker technologies that offer even greater control and efficiency. This includes exploring alternative deprotection chemistries that are even milder and more orthogonal to existing methods, as well as developing new conjugation strategies that lead to more homogeneous ADCs with improved therapeutic indices.
Conclusion
The Fmoc protecting group is an essential component in the synthetic chemist's toolbox for the construction of antibody-drug conjugates. Its strategic application in the solid-phase synthesis of peptide linkers enables the precise and controlled assembly of these critical components. A thorough understanding of the chemistry of the Fmoc group, including its mechanism of deprotection and its compatibility with the sensitive nature of antibodies and cytotoxic payloads, is paramount for the successful development and manufacturing of the next generation of targeted cancer therapies. As ADC technology continues to evolve, the principles of orthogonal protection, exemplified by the use of the Fmoc group, will remain a cornerstone of this complex and life-saving field.
References
- 1. genscript.com [genscript.com]
- 2. FMoc-Val-Cit-PAB synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. rsc.org [rsc.org]
- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blog - Common Side Reactions in Fmoc Solid-Phase Peptide Synthesis [iris-biotech.de]
A Technical Guide to the Cathepsin B-Mediated Cleavage of the Val-Cit Linker in Antibody-Drug Conjugates
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[1][][3] An ADC's architecture comprises three key components: a monoclonal antibody for precise targeting of tumor-associated antigens, a potent cytotoxic payload, and a chemical linker that connects them.[4][5] The linker is a critical determinant of an ADC's efficacy and safety, ensuring stability in circulation and facilitating the timely release of the payload within the target cell.[3][6]
Among the various linker strategies, protease-cleavable linkers have gained prominence. The valine-citrulline (Val-Cit) dipeptide linker is a widely adopted, enzymatically labile linker utilized in numerous preclinical and clinically approved ADCs, including the FDA-approved Adcetris® (brentuximab vedotin).[1][][3] This guide provides an in-depth examination of the core mechanism by which the lysosomal protease Cathepsin B recognizes and cleaves the Val-Cit linker, leading to the intracellular release of the cytotoxic payload.
Core Mechanism: From Cellular Uptake to Payload Release
The therapeutic action of a Val-Cit-linked ADC is initiated by its binding to a specific antigen on the surface of a cancer cell. This is followed by a multi-step intracellular process that culminates in the release of the cytotoxic drug.
-
Receptor-Mediated Endocytosis: The ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a host of hydrolytic enzymes and characterized by an acidic environment (pH 4.5-5.0).
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B, a cysteine protease that is often overexpressed in tumor cells, recognizes and cleaves the Val-Cit dipeptide.[] The cleavage occurs at the amide bond C-terminal to the citrulline residue.[8][9][10][11] While Cathepsin B is the primary enzyme associated with this cleavage, other lysosomal proteases such as Cathepsin S, L, and F have also been shown to be involved.[8][9][11]
-
Self-Immolation and Payload Release: The Val-Cit linker is commonly used in conjunction with a p-aminobenzyl carbamate (PABC) self-immolative spacer.[][12][13] The enzymatic cleavage of the dipeptide by Cathepsin B unmasks a free amine on the PABC spacer. This triggers a spontaneous 1,6-elimination reaction, which results in the release of the unmodified, active cytotoxic payload and carbon dioxide.[3][12][13] This self-immolative feature is crucial as it ensures a traceless release of the drug.[13][14]
Mandatory Visualizations
Caption: ADC internalization and intracellular drug release pathway.
Caption: Cathepsin B cleavage and self-immolation mechanism.
Caption: Workflow for an in vitro Cathepsin B cleavage assay.
Quantitative Data Summary
The cleavage efficiency and stability of the Val-Cit linker are critical parameters in ADC design. These are influenced by the specific dipeptide sequence and the biological matrix.
| Parameter | Linker | Condition / Matrix | Value / Observation | Reference(s) |
| Cleavage Rate | Val-Cit | Isolated Cathepsin B | Half-life of 240 min for doxorubicin release. | [12] |
| Val-Ala | Isolated Cathepsin B | Cleaved at half the rate of the Val-Cit linker. | [12] | |
| Phe-Lys | Isolated Cathepsin B | Rapidly cleaved with a half-life of 8 min. | [12] | |
| Plasma Stability | Val-Cit | Mouse Plasma | Unstable; susceptible to cleavage by carboxylesterase 1C (Ces1C). | [8][9][11][15] |
| Val-Cit | Human & Monkey Plasma | Generally stable. | [3][14] | |
| Glu-Val-Cit | Mouse Plasma | Exceptionally high long-term stability; resists Ces1C cleavage. | [14][16] | |
| Specificity | cBu-Cit | Intracellular (Cathepsin Inhibitors) | Drug release suppressed >75% by Cathepsin B inhibitor. | [17] |
| Val-Cit | Intracellular (Cathepsin Inhibitors) | Resistant to single-protease inhibitors (<15% inhibition). | [17] |
Experimental Protocols
Protocol 1: In Vitro ADC Cleavage Assay by Purified Human Cathepsin B
This protocol is designed to quantify the rate of linker cleavage and the change in the drug-to-antibody ratio (DAR) over time.
A. Materials and Reagents:
-
Antibody-Drug Conjugate (ADC) sample (e.g., 1 mg/mL)
-
Recombinant Human Cathepsin B (e.g., from human liver)
-
Activation Buffer: 25 mM MES-Na, 40 µM Dithiothreitol (DTT), pH 5.0[18] (Alternative: 30 mM DTT / 15 mM EDTA-Na₂)[19]
-
Reaction Buffer: 25 mM Sodium Acetate, 1 mM EDTA, pH 5.0, pre-warmed to 37°C[19]
-
Quenching Solution: EDTA-free protease inhibitor cocktail (100x solution)[18]
-
HPLC or LC-MS system with a suitable column (e.g., MabPac RP, 4 µm)[18]
B. Procedure:
-
Activate Cathepsin B: Prepare a stock solution of Cathepsin B. Immediately before use, add a small volume of the stock (e.g., 5 µL) to the activation buffer (e.g., 10 µL) and incubate for 15 minutes at room temperature to activate the enzyme.[19]
-
Prepare Reaction Mixture: Pre-warm the ADC sample in reaction buffer to 37°C for 10 minutes.[18]
-
Initiate Cleavage Reaction: Add the pre-activated Cathepsin B solution to the ADC sample to initiate the reaction. A final enzyme concentration of ~10 ng/µL is a typical starting point.[18] Maintain incubation at 37°C.
-
Collect Timepoints: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot (e.g., 20 µL) of the reaction mixture.[18]
-
Quench Reaction: Immediately treat the aliquot with the protease inhibitor cocktail (e.g., 0.5 µL of 100x stock) to stop the enzymatic reaction.[18]
-
Sample Analysis: Analyze all quenched samples by HPLC or LC-MS.[6][18]
-
HPLC: Use a reverse-phase column. Elute with a gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).[18] Monitor the UV chromatogram to determine the peak areas corresponding to the intact ADC and cleaved species. Calculate the average DAR based on the relative peak areas.[18]
-
LC-MS: High-resolution mass spectrometry can provide more detailed information on the specific cleavage products and confirm the identity of released payloads.[5][20]
-
Protocol 2: Cell-Based Cathepsin B Activity Assay using a Fluorogenic Substrate
This protocol assesses general intracellular Cathepsin B activity, which is a prerequisite for Val-Cit linker cleavage.
A. Materials and Reagents:
-
Cells in culture (adherent or suspension)
-
Cathepsin B Assay Kit containing a cell-permeant fluorogenic substrate (e.g., Rhodamine 110-(RR)₂ substrate).
-
Hoechst 33342 for nuclear counterstaining.
-
Fluorescence microscope or flow cytometer.
B. Procedure:
-
Cell Culture: Plate cells and grow to desired confluency. Apply experimental conditions or treatments as needed.
-
Substrate Addition: Add the Rhodamine 110 substrate directly to the cell culture media according to the manufacturer's instructions. No cell lysis is required as the substrate is membrane-permeant.
-
Incubation: Incubate the cells for a specified period (e.g., 1-2 hours) at 37°C. During this time, active Cathepsin B will cleave the substrate, releasing the fluorophore and generating a green fluorescent signal.
-
Nuclear Staining (Optional): Add Hoechst 33342 to the media to stain the cell nuclei for better visualization and cell counting.
-
Analysis:
-
Fluorescence Microscopy: Visualize cells using appropriate filter sets (e.g., ~500 nm excitation / ~525 nm emission for the Rhodamine substrate; UV excitation for Hoechst). Cells with higher Cathepsin B activity will appear brighter green.
-
Flow Cytometry: Harvest cells and analyze the green fluorescence intensity to quantify the level of Cathepsin B activity on a per-cell basis.
-
Conclusion
The Cathepsin B-mediated cleavage of the Val-Cit linker is a sophisticated and highly effective mechanism for the targeted release of cytotoxic payloads from ADCs. Its reliance on the unique enzymatic environment of the lysosome provides a crucial layer of selectivity, enhancing the therapeutic index of the conjugate. A thorough understanding of this mechanism, supported by robust quantitative data and detailed experimental validation, is essential for the rational design and optimization of next-generation ADCs. Future research continues to focus on refining linker chemistry to further improve plasma stability, particularly in preclinical species, and to modulate cleavage kinetics for optimal therapeutic outcomes.[14][21]
References
- 1. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. biopharminternational.com [biopharminternational.com]
- 8. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iris-biotech.de [iris-biotech.de]
- 13. iris-biotech.de [iris-biotech.de]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human cathepsin B-mediated cleavage assay [bio-protocol.org]
- 19. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Unlocking the Complexity of Antibody-Drug Conjugates: A Cutting-Edge LC-HRMS Approach to Refine Drug-to-Antibody Ratio Measurements with Highly Reactive Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemexpress.com [chemexpress.com]
An In-depth Technical Guide to the Mechanism of Tubulin Inhibition by Monomethyl Auristatin E (MMAE) in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the natural product dolastatin 10, which was originally isolated from the marine mollusk Dolabella auricularia.[1][2][3] Due to its high cytotoxicity, MMAE is not suitable for use as a standalone chemotherapeutic agent. Instead, its therapeutic potential is harnessed by attaching it as a cytotoxic payload to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs).[1][2] This strategy allows for the targeted delivery of MMAE to cancer cells that overexpress a specific surface antigen recognized by the mAb, thereby maximizing efficacy while minimizing systemic toxicity. Once the ADC binds to the target cell and is internalized, the linker is cleaved—often by lysosomal proteases like cathepsin—releasing the active MMAE into the cytoplasm to exert its effect.[1][4] The primary mechanism of action of MMAE is the potent inhibition of cell division by disrupting microtubule dynamics.[1][4][5]
Core Mechanism: Inhibition of Tubulin Polymerization
The efficacy of MMAE stems from its interaction with tubulin, the fundamental protein subunit of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are critical components of the cytoskeleton. They play essential roles in maintaining cell structure, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.
Binding to the Tubulin Dimer
MMAE is classified as a vinca-site antimitotic agent.[6] Structural studies have revealed that MMAE binds at a distinct peptide site on the β-tubulin subunit, located at the inter-dimer interface between two longitudinally aligned tubulin molecules (the β₁/α₂ interface).[6][7] This binding site is near the exchangeable GTP-binding site on β-tubulin and partially overlaps with the binding site of vinca alkaloids. The high-affinity binding of MMAE involves interactions with the T5 loop, H6 helix, and H6-H7 loop of the β-tubulin subunit.[6]
Disruption of Microtubule Dynamics
Upon binding to tubulin, MMAE potently inhibits its polymerization into microtubules.[1][4][8] The binding stoichiometry is approximately one molecule of MMAE per tubulin heterodimer.[9][10] This interaction has several profound effects on microtubule dynamics:
-
Inhibition of Assembly: MMAE reduces both the rate and the overall extent of microtubule assembly.[9][10]
-
Suppression of Dynamics: It suppresses the dynamic instability of microtubules, which is the essential process of switching between periods of growth and shortening required for proper mitotic spindle function.[9][10]
-
Induction of Structural Defects: MMAE can introduce structural defects along the length of pre-formed microtubules and cause the ends to peel.[10]
This powerful disruption of microtubule formation and function is the initiating event that leads to the cytotoxic effects of MMAE.
Downstream Cellular Consequences
The inhibition of tubulin polymerization by MMAE triggers a cascade of events within the cancer cell, culminating in apoptosis.
Mitotic Spindle Collapse and G2/M Cell Cycle Arrest
The primary downstream effect of microtubule disruption is the failure to form a functional mitotic spindle during the M phase of the cell cycle. The mitotic spindle is a complex microtubule-based apparatus responsible for accurately segregating chromosomes into daughter cells. In the presence of MMAE, the microtubule network collapses, preventing chromosomes from aligning at the metaphase plate.[4][8] This failure activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism. The activated SAC halts the cell cycle at the G2/M transition, preventing the cell from proceeding into anaphase with a defective spindle.[4][11][12] This results in a significant accumulation of cells in the G2/M phase, a hallmark of treatment with microtubule-targeting agents.[12][13][14]
Induction of Apoptosis via Mitotic Catastrophe
Prolonged arrest in the G2/M phase ultimately triggers programmed cell death, or apoptosis, through a process often termed "mitotic catastrophe".[12] Unable to complete mitosis or repair the microtubule damage, the cell activates the intrinsic apoptotic pathway. This is characterized by:
-
Caspase Activation: The activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[15][16]
-
PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspases, a classic marker of apoptosis.[15][16]
-
Regulation by Bcl-2 Family: Changes in the expression of Bcl-2 family proteins, such as the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[15]
The signaling pathway diagram below illustrates this complete mechanism of action.
Caption: Signaling pathway of MMAE-induced tubulin inhibition and apoptosis.
Quantitative Data Summary
The cytotoxic potency of MMAE is typically quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | ~2.0 | [12] |
| C4-2B | Prostate Cancer | ~2.0 | [12] |
| SKBR3 | Breast Cancer | 3.27 ± 0.42 | [3][17] |
| HEK293 | Kidney (Embryonic) | 4.24 ± 0.37 | [3][17] |
| HCT-116 | Colon Cancer | picomolar to low nanomolar | [12] |
| PANC-1 | Pancreatic Cancer | picomolar to low nanomolar | [12] |
Additionally, the binding affinity of a fluorescently-labeled MMAE derivative (Fl-MMAE) to free tubulin has been determined.
| Parameter | Value | Method | Reference |
| KD | 291 nM | Fluorescence Polarization | [6][18] |
Key Experimental Protocols
The mechanism of MMAE has been elucidated through several key in vitro experiments. Detailed methodologies are provided below.
Tubulin Polymerization Assay (Light Scattering)
This assay measures the effect of a compound on the in vitro assembly of purified tubulin into microtubules by monitoring changes in light scattering (turbidity).
-
Reagents & Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
MMAE stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with 96-well plate reader (340 nm)
-
Low-volume 96-well plates
-
-
Protocol:
-
Prepare the final polymerization buffer: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.[19] Keep on ice.
-
Prepare serial dilutions of MMAE in polymerization buffer. Include a "buffer only" control and a "DMSO vehicle" control.
-
Pre-warm the 96-well plate and the spectrophotometer to 37°C.[19]
-
On ice, dilute the purified tubulin stock to a final concentration of 3.0 mg/mL in the polymerization buffer.[19][20]
-
To the pre-warmed plate, add 10 µL of the MMAE dilutions or controls to appropriate wells.
-
Initiate the reaction by adding 90 µL of the 3.0 mg/mL tubulin solution to each well. Mix quickly but gently to avoid bubbles.
-
Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[20]
-
Analyze the data by plotting absorbance vs. time. The rate of polymerization (Vmax) and the maximal polymer mass (Amax) can be calculated. A decrease in these parameters relative to the control indicates inhibition.
-
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with MMAE.
-
Reagents & Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MMAE stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of MMAE (e.g., 4 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).[12][13]
-
Harvest the cells by trypsinization, collecting both adherent and floating cells to include apoptotic populations.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[21] Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).
-
Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) and discard the ethanol.
-
Wash the cells with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[21]
-
Incubate in the dark at room temperature for 20-30 minutes.
-
Analyze the samples on a flow cytometer, exciting at 488 nm and measuring fluorescence in the red channel (e.g., PE-Texas Red).
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Caption: Experimental workflow for cell cycle analysis via flow cytometry.
Immunofluorescence Microscopy for Microtubule Staining
This method allows for the direct visualization of the microtubule network within cells to observe the disruptive effects of MMAE.
-
Reagents & Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
MMAE stock solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin [BSA] in PBS)
-
Primary antibody: Mouse anti-α-tubulin antibody (e.g., 1:1000 dilution)
-
Secondary antibody: Fluorescently-conjugated goat anti-mouse antibody (e.g., Alexa Fluor 488, 1:1000)
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on sterile glass coverslips and allow them to adhere.
-
Treat cells with MMAE (e.g., 4 nM) or vehicle control for the desired time (e.g., 24 hours).[5]
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[22]
-
Wash three times with PBS.
-
Permeabilize the cell membranes with Permeabilization Buffer for 10-20 minutes.[22][23]
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.[24][25]
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[24]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5-15 minutes.[24]
-
Mount the coverslips onto glass slides using mounting medium.
-
Image the cells using a fluorescence microscope. Look for diffuse tubulin staining and fragmented microtubule networks in MMAE-treated cells compared to the well-defined filamentous networks in control cells.
-
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. researchgate.net [researchgate.net]
- 4. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis of Microtubule Destabilization by Potent Auristatin Anti-Mitotics | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 12. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. cytoskeleton.com [cytoskeleton.com]
- 20. 3.3. Tubulin Polymerization Assay [bio-protocol.org]
- 21. wp.uthscsa.edu [wp.uthscsa.edu]
- 22. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 2.6. Immunofluorescence Staining [bio-protocol.org]
- 25. researchgate.net [researchgate.net]
derivatives of Val-Cit-PAB-MMAE for ADC development
An In-Depth Technical Guide to Val-Cit-PAB-MMAE and Its Derivatives for Antibody-Drug Conjugate (ADC) Development
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. A critical component of ADC design is the linker system, which connects the antibody to the payload. The linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell.
The Val-Cit-PAB-MMAE system is a clinically validated and widely used linker-payload combination. It consists of the potent antimitotic agent monomethyl auristatin E (MMAE) connected to the antibody via a linker containing a valine-citrulline (Val-Cit) dipeptide, which is sensitive to cleavage by lysosomal proteases like cathepsin B, and a p-aminobenzyl carbamate (PAB) self-immolative spacer.[][2] This guide provides a detailed technical overview of Val-Cit-PAB-MMAE, its derivatives, and the key experimental protocols essential for the development of ADCs utilizing this technology.
Core Components and Mechanism of Action
The Val-Cit-PAB-MMAE system's efficacy relies on the coordinated function of its three main parts:
-
Antibody: A monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen on the surface of cancer cells.[]
-
Linker (Val-Cit-PAB):
-
Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be a substrate for cathepsin B, a protease that is highly active within the lysosomal compartment of cells.[]
-
p-Aminobenzyl Carbamate (PAB): A self-immolative spacer. Once cathepsin B cleaves the peptide bond between Citrulline and the PAB group, the PAB moiety undergoes spontaneous 1,6-elimination, ensuring the release of the payload in its unmodified, fully active form.[4][5]
-
-
Payload (MMAE): Monomethyl auristatin E is a potent synthetic antimitotic agent. By inhibiting tubulin polymerization, it disrupts the cellular microtubule network, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[][2] Due to its high toxicity, MMAE is not suitable as a standalone drug but is highly effective when delivered specifically to cancer cells via an ADC.[]
The mechanism of action for an ADC utilizing this system follows a precise sequence of events, ensuring targeted cytotoxicity while minimizing systemic exposure.[][6]
Derivatives of Val-Cit-PAB-MMAE
To optimize ADC properties such as stability, solubility, and ease of manufacturing, several derivatives of the core Val-Cit-PAB-MMAE structure have been developed.
-
MC-Val-Cit-PAB-MMAE: This is a widely used precursor for ADC synthesis. It incorporates a maleimidocaproyl (MC) group, which is a thio-reactive moiety that readily forms a stable covalent bond with free sulfhydryl groups on cysteines.[] This is commonly used for conjugation to native or engineered cysteine residues on the antibody.[]
-
Fmoc-Val-Cit-PAB-MMAE: This derivative includes a Fluorenylmethyloxycarbonyl (Fmoc) protecting group, typically on the N-terminus of the valine residue.[] The Fmoc group is a common protecting group used during peptide synthesis to prevent unwanted side reactions and is removed in a subsequent step.[]
-
Hydrophilic and Stability-Enhanced Derivatives: A key challenge with Val-Cit linkers is their hydrophobicity, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[7] Furthermore, the Val-Cit linker is susceptible to premature cleavage in mouse plasma by the enzyme carboxylesterase 1C (Ces1C), which can complicate preclinical evaluation.[4][5][8] To address these issues, derivatives have been designed:
-
Glu-Val-Cit-PAB-MMAE: By adding a hydrophilic glutamic acid residue at the P3 position (N-terminal to Val), the resulting EVCit linker shows exceptional stability in mouse plasma while retaining its sensitivity to cathepsin B cleavage.[9][10] This modification improves the ADC's pharmacokinetic profile in murine models.[9]
-
PEGylated Linkers: Incorporating polyethylene glycol (PEG) spacers into the linker, such as in MAL-di-EG-Val-Cit-PAB-MMAE , increases the overall hydrophilicity of the linker-drug, which can improve solubility and pharmacokinetic properties.[11]
-
Key Experimental Protocols
The development and characterization of Val-Cit-PAB-MMAE based ADCs involve a series of critical experiments.
ADC Synthesis and Conjugation
The most common method for producing these ADCs involves conjugation to cysteine residues.
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol (-SH) groups. Tris(2-carboxyethyl)phosphine (TCEP) is a common reducing agent used for this purpose.[12]
-
Drug-Linker Conjugation: The maleimide-containing drug-linker, typically MC-Val-Cit-PAB-MMAE, is added to the reduced antibody solution. The maleimide group reacts with the free thiols to form a stable thioether bond.[12]
-
Purification: The resulting ADC mixture, which contains species with varying numbers of conjugated drugs, is purified to remove unconjugated drug-linker and aggregated protein. Techniques like size-exclusion chromatography (SEC) or protein A affinity chromatography are often used.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute that significantly impacts the ADC's efficacy, toxicity, and pharmacokinetics.[13][14] Several analytical methods are used for its determination.
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Each conjugated drug-linker increases the molecule's overall hydrophobicity, allowing for the separation of species with different DARs (D0, D2, D4, etc.).[15] | Provides information on drug load distribution and naked antibody content. Considered a standard method for cysteine-conjugated ADCs.[15] | Not suitable for lysine-conjugated ADCs as the change in hydrophobicity is insufficient for resolution.[15] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the precise molecular weight of the intact or reduced (light and heavy chain) ADC. The DAR is calculated from the mass difference between the unconjugated antibody and the drug-loaded species.[13][16] | Highly accurate and provides detailed information on different drug-loaded species. Can be used for various conjugation types.[13] | Requires specialized equipment and can be complex, especially with heterogeneous glycosylation.[13] |
| UV/Vis Spectroscopy | Calculates the average DAR based on the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and another for the payload) and the known extinction coefficients of both components.[15][16] | Simple, rapid, and requires common laboratory equipment.[15] | Only provides the average DAR, not the distribution. Requires that the payload has a distinct absorbance peak from the antibody.[16] |
digraph "DAR_Workflow" { graph [splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Node styles node [fillcolor="#FFFFFF", fontcolor="#202124"]; start [label="ADC Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="Sample Preparation\n(e.g., Deglycosylation,\nReduction)"]; lc [label="LC Separation\n(e.g., Reversed-Phase)"]; ms [label="Mass Spectrometry\n(e.g., Q-TOF)"]; deconv [label="Deconvolution of\nMass Spectra"]; calc [label="DAR Calculation\n(Based on Mass Peaks)"]; end [label="DAR Value &\nDistribution", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> lc; lc -> ms; ms -> deconv; deconv -> calc; calc -> end; }
In Vitro Cytotoxicity Assay
This assay is fundamental for determining the potency and specificity of an ADC.
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line that expresses the target antigen and an antigen-negative (Ag−) cell line as a control to assess target-specific killing.[17]
-
Cell Seeding: Plate the cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC, naked antibody, and free MMAE payload as controls.
-
Incubation: Incubate the cells for a period sufficient to observe the payload's effect. For tubulin inhibitors like MMAE, a longer incubation of 72 to 96 hours is recommended to allow for cell cycle arrest.[17]
-
Viability Measurement: Assess cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo.[17]
-
Data Analysis: Plot cell viability against drug concentration and fit the data to a dose-response curve to calculate the IC50 (the concentration of drug that inhibits cell growth by 50%). A potent and specific ADC will have a much lower IC50 in Ag+ cells compared to Ag- cells.[17]
| Compound/Cell Line | HER2-positive (BT-474) IC50 (ng/mL) | HER2-negative (MCF-7) IC50 (ng/mL) |
| HER2-targeting ADC | Potent (e.g., <10) | High (e.g., >1000) |
| Naked HER2 Antibody | Moderate | High |
| Free MMAE | Potent (e.g., <1) | Potent (e.g., <1) |
| Note: This table presents illustrative data based on typical experimental outcomes described in the literature.[18][19] |
In Vitro Bystander Effect Assay
The bystander effect, where the released payload diffuses out of the target cell to kill adjacent antigen-negative cells, is a key feature of ADCs with membrane-permeable payloads like MMAE.[20][]
-
Co-culture Setup: Co-culture Ag+ cells with Ag− cells, often at a 1:1 ratio. The Ag− cells can be engineered to express a fluorescent protein (e.g., GFP) to distinguish them from the Ag+ population.[17][18]
-
ADC Treatment: Treat the co-culture with the ADC.
-
Incubation and Analysis: After incubation, analyze the viability of both the Ag+ and Ag− populations separately (e.g., using flow cytometry or high-content imaging).
-
Interpretation: A significant reduction in the viability of the Ag− cells in the co-culture, compared to Ag− cells treated alone, demonstrates a bystander effect.[20] This effect is crucial for treating heterogeneous tumors where not all cells express the target antigen.[22]
In Vivo Efficacy Studies
Animal models are essential for evaluating the anti-tumor activity of an ADC in a physiological setting.
-
Model System: Typically, immunodeficient mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: The mice are subcutaneously inoculated with a human cancer cell line known to express the target antigen, leading to the formation of xenograft tumors.[22]
-
Treatment: Once tumors reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into groups and treated with the ADC, vehicle control, naked antibody, or other controls, usually via intravenous injection.[23]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) to assess efficacy and toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowed size. Key efficacy readouts include tumor growth inhibition (TGI) and tumor regression.
| Linker Type | Plasma Stability | In Vivo Efficacy (Mouse Xenograft) |
| Val-Cit-PAB | Unstable in mouse plasma due to Ces1C cleavage.[8][9] | Can be compromised due to premature payload release.[8] |
| Glu-Val-Cit-PAB | Highly stable in mouse plasma.[9] | Superior anti-tumor efficacy compared to Val-Cit in mouse models.[9] |
| Note: This table summarizes findings on linker stability and its impact on preclinical efficacy.[8][9][10] |
References
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 7. adcreview.com [adcreview.com]
- 8. communities.springernature.com [communities.springernature.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances and Limitations of Antibody Drug Conjugates for Cancer | MDPI [mdpi.com]
- 11. MAL-di-EG-Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 12. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates [mdpi.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. pharmiweb.com [pharmiweb.com]
- 16. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. pubs.acs.org [pubs.acs.org]
A Technical Guide to Fmoc-Val-Cit-PAB-MMAE for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fmoc-Val-Cit-PAB-MMAE drug-linker conjugate, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). We will explore its chemical components, mechanism of action, synthesis and conjugation workflows, and key preclinical data, offering a comprehensive resource for professionals in oncology and drug development.
Core Components and Chemistry
The this compound system is a sophisticated chemical entity designed for conditional drug release. It consists of a cytotoxic payload (MMAE) connected to a linker system that can be attached to a monoclonal antibody (mAb). The "Fmoc" (Fluorenylmethyloxycarbonyl) group is a protecting group used during chemical synthesis.[] The core drug-linker, Val-Cit-PAB-MMAE, is comprised of three key functional units:
-
Val-Cit Linker: A dipeptide sequence of Valine and Citrulline. This linker is specifically designed to be stable in the systemic circulation but is readily cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[2][]
-
PAB (p-aminobenzylcarbamate) Spacer: A self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB spacer spontaneously undergoes a 1,6-elimination reaction to release the active drug.[4]
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent. MMAE is a tubulin polymerization inhibitor that is 100-1000 times more potent than traditional chemotherapeutics like doxorubicin.[] Its high toxicity makes it unsuitable for systemic administration on its own, but ideal as an ADC payload.[]
Mechanism of Action: From Targeted Binding to Cell Death
The efficacy of an ADC utilizing the Val-Cit-PAB-MMAE system relies on a multi-step, targeted process.
-
Circulation and Targeting: The ADC circulates systemically. The monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.[]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the tumor cell, typically via receptor-mediated endocytosis.[6]
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[2]
-
Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing the unmodified, fully active MMAE payload into the cytoplasm.[4]
-
Cytotoxicity: Free MMAE binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[7][8]
A crucial feature of ADCs using cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect". Once released, the uncharged MMAE molecule can diffuse across the cell membrane of the target cancer cell and enter adjacent, neighboring cells.[][10] This allows the ADC to kill not only the antigen-positive tumor cells but also nearby antigen-negative tumor cells, which is critical for treating heterogeneous tumors where antigen expression can be varied.[11]
Synthesis and Conjugation Workflow
The creation of a Val-Cit-PAB-MMAE ADC is a multi-step process involving the synthesis of the drug-linker and its subsequent conjugation to the antibody.
This protocol describes a common method for conjugating a maleimide-activated drug-linker (e.g., MC-Val-Cit-PAB-MMAE) to an antibody via partial reduction of interchain disulfide bonds.
-
Antibody Preparation:
-
Prepare the monoclonal antibody at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.0) containing an EDTA salt (e.g., 1 mM) to prevent thiol oxidation.
-
-
Partial Reduction:
-
Add a freshly prepared solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A molar excess of 1.5 to 2.5 equivalents of TCEP per mole of antibody is typically used to reduce a subset of the interchain disulfides, aiming for an average of 4 or 8 available thiol groups.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Conjugation:
-
Dissolve the maleimide-activated drug-linker (e.g., MC-Val-Cit-PAB-MMAE) in a compatible organic solvent like Dimethyl sulfoxide (DMSO).
-
Add the drug-linker solution to the reduced antibody solution. A slight molar excess of the drug-linker relative to the generated thiol groups is typically used.
-
Incubate the conjugation reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules using a purification method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The purified ADC is exchanged into a suitable formulation buffer for storage.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using methods like Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Assess the level of aggregation by SEC.
-
Confirm the binding and potency of the final ADC product.
-
Preclinical Evaluation and Data
The efficacy and safety of a Val-Cit-PAB-MMAE ADC are rigorously evaluated through a series of in vitro and in vivo experiments.
These assays measure the potency of the ADC against cancer cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines for specificity testing) in 96-well plates at a predetermined optimal density (e.g., 1,000–10,000 cells/well) and allow them to adhere overnight at 37°C with 5% CO₂.[12]
-
ADC Treatment: Prepare serial dilutions of the ADC, naked antibody, and free MMAE payload in cell culture medium. Add the treatments to the appropriate wells.
-
Incubation: Incubate the plates for 72 to 144 hours. Tubulin inhibitors like MMAE often require longer incubation periods to observe the full cytotoxic effect due to their mechanism of action on the cell cycle.[12]
-
Viability Assessment:
-
Add a viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT; 10 minutes for CellTiter-Glo).
-
-
Data Acquisition: Read the plate using a microplate reader (absorbance at 570 nm for MTT; luminescence for CellTiter-Glo).
-
Analysis: Normalize the results to untreated control wells to determine the percentage of cell viability. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to calculate the IC50 value (the concentration that inhibits cell viability by 50%).
Table 1: In Vitro Cytotoxicity (IC50) of Various vc-MMAE ADCs
| ADC Target | Cell Line | HER2 Status | IC50 (nM) | Reference |
| HER2 | BT-474 | Positive (+++) | ~0.15-0.22 | [13] |
| HER2 | NCI-N87 | Positive (+++) | ~0.16 | [13] |
| HER2 | HCC1954 | Positive (+++) | ~0.64 | [13] |
| HER2 | MCF-7 | Negative (-) | ~232 | [13] |
| HER2 | MDA-MB-468 | Negative (-) | ~523 | [13] |
| EGFR | A549 | Positive | ~0.0178 | [14] |
| MUC1 | SKBR3 | N/A | 410.54 | [15] |
| Free MMAE | MCF-7 | N/A | 0.35 | [16] |
| Value expressed in mmol/L in the source publication. |
Animal models, particularly xenografts, are used to assess the anti-tumor activity of the ADC in a living system.
Experimental Protocol: Mouse Xenograft Tumor Model
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., BT-474, NCI-N87) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).[13]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, naked antibody, ADC at various doses).
-
Dosing: Administer the treatments, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at a specified schedule (e.g., once, or once every week).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor mouse body weight as an indicator of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size. Calculate metrics such as Tumor Growth Inhibition (TGI).
Table 2: In Vivo Efficacy of vc-MMAE ADCs in Xenograft Models
| ADC | Tumor Model | Dose (mg/kg) | Outcome | Reference |
| T-vc-MMAE | NCI-N87 | 1, 3, 5, 10 | Dose-dependent tumor growth inhibition | [17] |
| T-vc-MMAE | GFP-MCF7 | 1, 3, 5, 10 | Dose-dependent tumor growth inhibition | [17] |
| mil40-VA-MMAE | BT-474 | 2.5 | 3/6 mice became tumor-free | [13] |
| mil40-VA-MMAE | BT-474 | 5.0 | All mice became tumor-free with no recurrence | [13] |
| Erbitux-vc-MMAE | A549 | N/A | Effective inhibition of tumor growth | [14] |
| *Note: This study used a Val-Ala linker, which is functionally similar to Val-Cit as a cathepsin B substrate. |
Pharmacokinetic (PK) studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components. For vc-MMAE ADCs, three analytes are typically measured: the intact ADC (measured as antibody-conjugated MMAE or acMMAE), the total antibody, and the free, unconjugated MMAE payload.[6]
Table 3: Summary of Mean Pharmacokinetic Parameters for vc-MMAE ADCs in Humans (First Dose, 2.4 mg/kg)
| Analyte | Cmax | AUCinf (day*µg/mL) | CL (mL/day/kg) | t1/2 (days) | Reference |
| acMMAE | 80.2 - 94.6 µg/mL | 425 - 639 | 3.8 - 5.7 | 3.4 - 4.5 | [6] |
| Total Antibody | 78.4 - 93.3 µg/mL | 733 - 1200 | 2.0 - 3.3 | 6.7 - 12.0 | [6] |
| Unconjugated MMAE | 3.15 - 7.01 ng/mL | 20.3 - 42.1 (AUC_last) | N/A | 1.8 - 2.5 | [6] |
| Data is presented as the range of mean values observed across eight different vc-MMAE ADCs in Phase 1 clinical studies. |
Key observations from PK studies show that the concentration of the cytotoxic free MMAE in circulation is over 100-fold lower than the conjugated ADC, highlighting the stability of the linker in plasma. The half-life of the total antibody is significantly longer than that of the conjugated drug, indicating a gradual deconjugation or clearance of the ADC over time.[6]
Conclusion
The this compound system represents a highly successful and widely adopted platform in the field of targeted cancer therapy. Its design incorporates a potent cytotoxic agent with a sophisticated, enzyme-cleavable linker system that ensures stability in circulation while enabling potent and specific payload release within tumor cells. The resulting bystander effect provides an additional mechanism to overcome tumor heterogeneity. The well-characterized synthesis, conjugation chemistry, and preclinical behavior of this drug-linker make it a cornerstone of ADC development for researchers and drug development professionals aiming to create the next generation of precision cancer therapeutics.
References
- 2. cellmosaic.com [cellmosaic.com]
- 4. researchgate.net [researchgate.net]
- 6. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. abt-869.com [abt-869.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. herbmedpharmacol.com [herbmedpharmacol.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Critical Hinge: An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this powerful therapeutic modality is the linker, a chemical bridge that connects the antibody to the drug. The linker's properties are paramount to the success of an ADC, dictating its stability in circulation, the mechanism of payload release, and ultimately, its efficacy and safety profile. This technical guide provides a comprehensive exploration of cleavable linkers, delving into their mechanisms of action, quantitative characteristics, and the experimental protocols crucial for their evaluation.
The Rationale for Cleavable Linkers
The fundamental purpose of a cleavable linker is to ensure that the highly potent cytotoxic payload remains securely attached to the antibody while in systemic circulation, thereby minimizing off-target toxicity. Upon reaching the target tumor cell, the linker is designed to be selectively cleaved, releasing the payload in its fully active form to exert its therapeutic effect. This controlled release mechanism is a key advantage of many successful ADCs.[1][2][3]
There are three primary strategies for triggering linker cleavage, each exploiting a distinct aspect of the tumor microenvironment or intracellular trafficking pathways: protease-mediated cleavage, pH-dependent hydrolysis, and reduction by glutathione.
Types of Cleavable Linkers and Their Mechanisms of Action
Protease-Cleavable Linkers
Protease-cleavable linkers are designed to be substrates for enzymes, primarily cathepsins, that are highly active within the lysosomal compartment of cells.[3][][5] This strategy leverages the internalization of the ADC via receptor-mediated endocytosis and its subsequent trafficking to the lysosome.
Mechanism of Action:
The most common protease-sensitive motif is the dipeptide sequence valine-citrulline (Val-Cit).[][5] Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, efficiently recognizes and cleaves the amide bond C-terminal to the citrulline residue.[5][6] This cleavage event often triggers a subsequent self-immolation of a spacer unit, such as p-aminobenzyl carbamate (PABC), which in turn liberates the unmodified, active payload.[6] Another dipeptide, valine-alanine (Val-Ala), has also been utilized and is cleaved by cathepsin B, albeit at a slower rate than Val-Cit.[7]
pH-Sensitive Linkers
This class of linkers exploits the acidic environment of the endosomal and lysosomal compartments (pH 4.5-6.2) compared to the physiological pH of the bloodstream (pH 7.4).[3][8][]
Mechanism of Action:
Hydrazone linkers are a prominent example of pH-sensitive linkers. They remain relatively stable at neutral pH but undergo rapid hydrolysis in the acidic milieu of lysosomes, releasing the payload.[8][] While effective, early generation hydrazone linkers exhibited some instability in circulation, leading to premature drug release.[8] More recent developments, such as silyl ether-based linkers, have shown improved plasma stability.[8]
Glutathione-Sensitive Linkers
These linkers are designed to be cleaved in the reducing environment of the cell's cytoplasm, which has a significantly higher concentration of glutathione (GSH) (1-10 mM) compared to the bloodstream (~5 µM).[10][11]
Mechanism of Action:
Disulfide bonds are the hallmark of these linkers. They maintain their integrity in the oxidizing environment of the plasma but are readily reduced by the high intracellular concentrations of GSH, leading to the release of the payload.[10][11] The kinetics of this release can be fine-tuned by introducing steric hindrance around the disulfide bond.[11]
Quantitative Data on Cleavable Linkers
The selection of an appropriate cleavable linker is a data-driven process. Key quantitative parameters include plasma stability (half-life), cleavage kinetics, and in vitro cytotoxicity (IC50). The following tables summarize some of the available data for different linker types.
Table 1: Plasma Stability of Cleavable Linkers
| Linker Type | Linker Example | Species | Half-life (t1/2) | Reference |
| Protease-Cleavable | Val-Cit | Human | ~230 days | [2] |
| Protease-Cleavable | Phe-Lys | Human | ~30 days | [2] |
| Protease-Cleavable | Val-Cit | Mouse | ~80 hours | [2] |
| Protease-Cleavable | Phe-Lys | Mouse | ~12.5 hours | [2] |
| pH-Sensitive | Hydrazone | Human/Mouse | ~2 days | [8] |
| pH-Sensitive | Carbonate | Human/Mouse | ~36 hours | [8] |
| pH-Sensitive | Silyl Ether | Human | > 7 days | [8] |
Table 2: Enzymatic Cleavage Kinetics of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Vmax/Km (Relative) | Notes | Reference |
| Val-Cit | High | Considered the benchmark for cathepsin B cleavage. | [5] |
| Phe-Lys | 30-fold faster than Val-Cit (with model substrate) | Rates were identical in a rat liver lysosomal preparation, suggesting the involvement of other enzymes. | [5] |
| Val-Ala | ~50% of Val-Cit | Exhibited lower hydrophobicity compared to Val-Cit. | [7] |
| cBu-Cit | Similar to Val-Cit | Showed increased specificity for cathepsin B over other cathepsins. | [8] |
Table 3: Comparative in vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC | Linker Type | Cell Line | IC50 | Reference |
| Trastuzumab-MMAE | β-galactosidase-cleavable | HER2+ | 8.8 pM | [8] |
| Trastuzumab-MMAE | Val-Cit | HER2+ | 14.3 pM | [8] |
| Kadcyla (T-DM1) | Non-cleavable | HER2+ | 33 pM | [8] |
| ADC with cBu-Cit linker | Protease-Cleavable | - | Potent antiproliferation, comparable to Val-Cit | [8] |
| ADC with 7-AHC-based dipeptide linker | Protease-Cleavable | - | 0.09–3.74 nM | [8] |
Experimental Protocols
Rigorous experimental evaluation is critical for the development and optimization of ADCs with cleavable linkers. The following are detailed methodologies for key in vitro assays.
Plasma Stability Assay (LC-MS Based)
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Materials:
-
ADC of interest
-
Human or other species-specific plasma (e.g., Sprague Dawley rat plasma)
-
Phosphate-buffered saline (PBS)
-
Protein A magnetic beads
-
Glycine (20 mM), Acetic acid (0.1%) for elution
-
Papain or other suitable enzyme for linker cleavage (for released drug analysis)
-
LC-MS system (e.g., SCIEX X500B with EXION HPLC)
Procedure:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), aliquot a sample of the incubation mixture.
-
Capture the ADC from the plasma sample using Protein A magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
For Drug-to-Antibody Ratio (DAR) Analysis: Elute the intact ADC from the beads using an acidic buffer (e.g., 20 mM glycine, 0.1% acetic acid).
-
For Released Drug Analysis: Resuspend the beads in a buffer containing an enzyme (e.g., papain) that cleaves the linker to release the payload. Incubate to ensure complete cleavage.
-
Analyze the eluted intact ADC or the released payload by LC-MS to determine the average DAR or the concentration of released drug over time.
-
Calculate the half-life of the ADC in plasma.
In Vitro Cleavage Assay (Cathepsin B)
Objective: To determine the kinetics of linker cleavage by a specific protease.
Materials:
-
ADC or linker-payload conjugate
-
Recombinant human cathepsin B
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.0, containing 8 mM cysteine and 5 mM EDTA)
-
Stop solution (e.g., a strong acid or a specific inhibitor)
-
HPLC or LC-MS system
Procedure:
-
Prepare a solution of the ADC or linker-payload conjugate in the assay buffer.
-
Initiate the reaction by adding a known concentration of activated cathepsin B.
-
Incubate the reaction mixture at 37°C.
-
At various time points, take aliquots of the reaction and quench the enzymatic activity with the stop solution.
-
Analyze the aliquots by HPLC or LC-MS to quantify the amount of released payload and the remaining intact conjugate.
-
Determine the initial reaction velocity at different substrate concentrations to calculate the Michaelis-Menten kinetic parameters (Km and kcat).[12]
In Vitro Bystander Cytotoxicity Assay (Co-culture)
Objective: To evaluate the ability of the released payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive target cancer cell line (e.g., HER2-positive SK-BR-3)
-
Antigen-negative bystander cell line, labeled with a fluorescent protein (e.g., GFP-labeled MCF-7)
-
Cell culture medium and supplements
-
ADC of interest
-
A non-cleavable linker ADC as a negative control
-
Plate reader or high-content imaging system capable of fluorescence detection
Procedure:
-
Seed the antigen-positive and fluorescently labeled antigen-negative cells together in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
Treat the co-culture with a serial dilution of the ADC. Include untreated controls and a control ADC with a non-cleavable linker.
-
Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Assess the viability of the total cell population using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Specifically quantify the viability of the antigen-negative (fluorescent) cell population by measuring the fluorescence intensity.
-
A significant decrease in the viability of the antigen-negative cells in the presence of the cleavable linker ADC, but not the non-cleavable linker ADC, indicates a bystander effect.[13][14][15][16]
Intracellular Trafficking and Experimental Workflow
The efficacy of an ADC with a cleavable linker is intrinsically linked to its intracellular journey. Understanding this pathway is crucial for linker design and ADC optimization.
The development and evaluation of an ADC with a cleavable linker follows a systematic workflow.
Conclusion and Future Directions
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and controlled release of highly potent cytotoxic agents. The choice of linker—be it protease-sensitive, pH-labile, or reduction-sensitive—is a critical determinant of an ADC's therapeutic index. A thorough understanding of their mechanisms of action, coupled with rigorous in vitro and in vivo evaluation, is essential for the development of safe and effective ADC therapies.
Future innovations in cleavable linker technology will likely focus on enhancing plasma stability, achieving greater tumor specificity of cleavage, and developing novel cleavage triggers that are responsive to unique aspects of the tumor microenvironment. As our understanding of tumor biology deepens, so too will our ability to design the next generation of highly optimized and effective antibody-drug conjugates.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. njbio.com [njbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 15. Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Fmoc-Val-Cit-PAB-MMAE: A Detailed Guide for Research Laboratories
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the synthesis of Fmoc-Val-Cit-PAB-MMAE, a crucial drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This protocol consolidates established methodologies to guide researchers in the efficient and reproducible synthesis of this key ADC component.
Introduction
This compound is a widely utilized drug-linker in ADC research. It comprises the potent anti-tubulin agent Monomethyl Auristatin E (MMAE) connected to a linker system. This linker consists of a dipeptide, Valine-Citrulline (Val-Cit), which is susceptible to cleavage by lysosomal enzymes like Cathepsin B, a p-aminobenzyl alcohol (PAB) spacer, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.[][2] The Fmoc group serves to protect the N-terminal amine during synthesis and can be removed in the final stages to allow for conjugation to an antibody.[] The Val-Cit dipeptide linker is designed to be stable in circulation and release the cytotoxic MMAE payload specifically within the target cancer cells, thereby minimizing off-target toxicity.[2]
This protocol outlines a multi-step synthesis beginning with the preparation of the Fmoc-Val-Cit-PAB intermediate, followed by the conjugation to MMAE.
Synthesis Pathway Overview
The synthesis of this compound can be broadly divided into two key stages:
-
Synthesis of the Fmoc-Val-Cit-PAB linker: This involves the sequential coupling of the amino acids and the PAB spacer. An improved synthetic route starts from L-Citrulline and incorporates the PAB spacer, followed by dipeptide formation to yield Fmoc-Val-Cit-PABOH. This method has been shown to improve overall yield and avoid undesirable epimerization.[3]
-
Conjugation to MMAE: The activated Fmoc-Val-Cit-PAB linker is then coupled to the N-terminus of MMAE to form the final this compound conjugate.
Experimental Protocols
Stage 1: Synthesis of Fmoc-Val-Cit-PAB-OH
This stage focuses on the preparation of the key dipeptide linker intermediate. An improved methodology avoids epimerization and results in a good yield.[3]
Step 1a: Synthesis of Fmoc-Cit-PABOH
-
Dissolve Fmoc-L-Citrulline (1.0 equivalent) and 4-aminobenzyl alcohol (1.2 equivalents) in anhydrous Dimethylformamide (DMF).
-
Add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature in the dark for 48 hours.
-
Remove the DMF under reduced pressure.
-
Purify the residue by flash column chromatography (3-12% MeOH in CH₂Cl₂) to obtain Fmoc-Cit-PABOH.[4]
Step 1b: Fmoc Deprotection of Fmoc-Cit-PABOH
-
Dissolve the Fmoc-Cit-PABOH from the previous step in DMF.
-
Add an excess of triethylamine (20.0 equivalents).
-
Stir the mixture at room temperature for 24 hours to yield Cit-PABOH.[3]
Step 1c: Synthesis of Fmoc-Val-Cit-PABOH
-
To the solution containing Cit-PABOH, add commercially available Fmoc-Val-OSu (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 20 hours.
-
The resulting Fmoc-Val-Cit-PABOH can be obtained in very good yield (85-95%) as a single diastereomer.[3]
Stage 2: Synthesis of this compound
This final stage involves the coupling of the synthesized linker to the cytotoxic payload, MMAE.
-
Dissolve Fmoc-Val-Cit-PAB-PNP (an activated form of the linker, 1.1 equivalents), MMAE (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DMF.[5]
-
Add dry pyridine to the reaction mixture.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).
-
Upon completion, purify the crude product by semi-preparative HPLC.
-
Lyophilization of the purified fractions will yield Fmoc-VC-PAB-MMAE as a pale yellow solid.[5]
Quantitative Data Summary
| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield | Reference |
| 1a | Fmoc-L-Citrulline, 4-aminobenzyl alcohol | HATU, DIPEA, DMF | 48 h | Room Temp. | 70-80% | [3] |
| 1b | Fmoc-Cit-PABOH | Triethylamine, DMF | 24 h | Room Temp. | - | [3] |
| 1c | Cit-PABOH, Fmoc-Val-OSu | DMF | 20 h | Room Temp. | 85-95% | [3] |
| 2 | Fmoc-VC-PAB-PNP, MMAE | HOBt, Pyridine, DMF | - | Room Temp. | 78% | [5] |
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Signaling Pathway and Mechanism of Action
While the synthesis itself does not involve a signaling pathway, the resulting ADC, once administered, relies on a series of biological events to exert its cytotoxic effect.
Caption: Mechanism of action for a Val-Cit-PAB-MMAE ADC.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound for research and development purposes. By following these established procedures, researchers can reliably produce this critical component for the construction of antibody-drug conjugates. The provided workflow diagrams and quantitative data tables serve as a valuable resource for laboratory work.
References
- 2. herbmedpharmacol.com [herbmedpharmacol.com]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for Fmoc Deprotection in Peptide-Drug Conjugate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fmoc Deprotection in Peptide-Drug Conjugate (PDC) Synthesis
The synthesis of peptide-drug conjugates (PDCs) is a complex process that requires careful selection of orthogonal protecting groups to ensure the integrity of both the peptide and the conjugated payload. The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used α-amino protecting group in solid-phase peptide synthesis (SPPS) due to its lability under basic conditions. However, the standard Fmoc deprotection conditions, typically 20% piperidine in N,N-dimethylformamide (DMF), can be too harsh for sensitive drug payloads and linkers, leading to degradation of the conjugate and reduced yields of the desired product. Therefore, optimizing Fmoc deprotection methods is a critical step in the successful synthesis of PDCs.
This document provides detailed application notes and protocols for various Fmoc deprotection methods suitable for the synthesis of PDCs, with a focus on preserving the integrity of the drug and linker moieties.
Key Considerations for Fmoc Deprotection in PDC Synthesis
Several factors must be considered when selecting an Fmoc deprotection strategy for PDC synthesis:
-
Payload and Linker Stability: The primary concern is the stability of the drug payload and the linker connecting it to the peptide under the basic conditions of Fmoc deprotection. Many cytotoxic payloads and their linkers are sensitive to strong bases.
-
Side Reactions: Apart from payload degradation, other side reactions such as aspartimide formation and racemization can occur, particularly with sensitive amino acid sequences.[1]
-
Deprotection Efficiency: The chosen method must ensure complete removal of the Fmoc group to avoid the formation of deletion peptides. Incomplete deprotection can be a significant issue in long or sterically hindered peptide sequences.[1]
-
Orthogonality: The deprotection conditions must be orthogonal to other protecting groups used in the synthesis, such as those on amino acid side chains and the drug-linker moiety.[2]
Fmoc Deprotection Reagents and Strategies
A variety of reagents and strategies have been developed to address the challenges of Fmoc deprotection in the synthesis of sensitive peptides and PDCs.
Standard Piperidine-Based Deprotection
Piperidine is the most common reagent for Fmoc removal.[3] However, its basicity can be detrimental to sensitive PDCs. Modifications to the standard protocol can mitigate some of these issues.
-
Reduced Piperidine Concentration: Using lower concentrations of piperidine (e.g., 5-10% in DMF) can reduce the degradation of sensitive payloads, but may require longer reaction times or elevated temperatures to achieve complete deprotection.
-
Shorter Reaction Times: Minimizing the exposure of the PDC to the basic conditions by using shorter deprotection times can also be effective. This often involves multiple short treatments rather than a single long one.
Alternative Basic Reagents
Several alternatives to piperidine have been investigated to provide milder deprotection conditions.
-
Piperazine (PZ): Piperazine is a weaker base than piperidine and has been shown to be an effective reagent for Fmoc deprotection, often in combination with other reagents.[4] A solution of 10% w/v piperazine in 9:1 DMF/ethanol can be used.[4]
-
4-Methylpiperidine (4-MP): This reagent has a similar pKa to piperidine and has been used as a direct replacement, showing comparable efficiency in many cases.[4]
-
Morpholine: A 50% (v/v) solution of morpholine in DMF is considered a milder condition and is often employed for the synthesis of sensitive glycopeptides, which can be analogous to certain PDCs.[5]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a non-nucleophilic base that can rapidly remove the Fmoc group. It is often used in low concentrations (e.g., 2% in DMF).[6] However, DBU does not scavenge the dibenzofulvene (DBF) byproduct of Fmoc deprotection, which can lead to side reactions. Therefore, a scavenger such as piperidine (2%) is often added to the DBU solution.[7]
-
Sodium Azide (NaN₃): A mild, base-free method using sodium azide has been developed for Fmoc deprotection.[8][9] This method is particularly useful for substrates that are highly sensitive to basic conditions.
Quantitative Comparison of Fmoc Deprotection Reagents
The choice of deprotection reagent can significantly impact the yield and purity of the final PDC. The following table summarizes a comparison of common Fmoc deprotection reagents.
| Reagent | Concentration | Solvent | Typical Conditions | Advantages | Disadvantages |
| Piperidine | 20% (v/v) | DMF | 2 x 10 min | Highly efficient, well-established | Can degrade sensitive payloads and linkers, promotes aspartimide formation |
| 4-Methylpiperidine | 20% (v/v) | DMF | 2 x 10 min | Similar efficiency to piperidine, potential for reduced side reactions | Still a strong base, may not be suitable for highly sensitive PDCs |
| Piperazine | 10% (w/v) | 9:1 DMF/Ethanol | 2 x 10 min | Milder than piperidine, can reduce side reactions | May be less efficient for sterically hindered amino acids |
| Morpholine | 50% (v/v) | DMF | 2 x 10 min | Milder conditions, suitable for sensitive molecules | May require longer reaction times for complete deprotection |
| DBU/Piperidine | 2% DBU, 2% Piperidine (v/v) | DMF | 1 x 5-10 min | Very fast and efficient deprotection | DBU is a strong, non-nucleophilic base that can catalyze other side reactions |
Experimental Protocols
General Solid-Phase Peptide Synthesis Workflow for PDCs
The following diagram illustrates a general workflow for the solid-phase synthesis of a peptide-drug conjugate.
References
- 1. rsc.org [rsc.org]
- 2. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. A mild removal of Fmoc group using sodium azide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Characterization of MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the potent cell-killing activity of small molecule cytotoxic agents. Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent that inhibits tubulin polymerization and is a widely used payload in ADC development.[1][] The covalent conjugation of MMAE to an mAb results in a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs). Comprehensive characterization of these complex biomolecules is critical for ensuring their safety and efficacy. Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of MMAE ADCs, providing information on intact mass, DAR distribution, conjugation sites, and payload stability.
These application notes provide an overview of the mass spectrometry-based methods for the characterization of MMAE ADCs and detailed protocols for intact mass analysis, subunit analysis, and peptide mapping.
MMAE Mechanism of Action
MMAE exerts its cytotoxic effect by disrupting the microtubule network within cancer cells. Upon binding of the ADC to its target antigen on the cell surface, the ADC-antigen complex is internalized, typically via endocytosis. Inside the cell, the linker connecting MMAE to the antibody is cleaved, releasing the active MMAE payload. MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[][3][4]
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Fmoc-Val-Cit-PAB-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The ADC format allows for the targeted delivery of highly potent drugs to cancer cells while minimizing systemic toxicity. This application note focuses on ADCs utilizing the Fmoc-Val-Cit-PAB-MMAE linker-payload system.
The linker system consists of:
-
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group used during synthesis.
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is cleavable by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that releases the payload upon cleavage of the Val-Cit linker.[]
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]
This document provides detailed protocols for essential in vitro cytotoxicity assays to evaluate the efficacy of this compound ADCs.
Mechanism of Action
The mechanism of action for a typical Val-Cit-PAB-MMAE ADC involves several key steps, beginning with binding to the target antigen on the cancer cell surface and culminating in apoptosis.[]
Experimental Protocols
Accurate and reproducible in vitro cytotoxicity data is crucial for the evaluation and advancement of ADC candidates. Below are detailed protocols for commonly used assays.
Cell Viability Assay (MTS Protocol)
The MTS assay is a colorimetric method to assess cell viability. Viable cells with active metabolism convert the MTS tetrazolium salt into a purple formazan product.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound ADC
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted ADC or control medium to the appropriate wells.
-
Incubate for a predetermined period (e.g., 72-120 hours).
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Record the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of viability against the ADC concentration (log scale) and determine the IC₅₀ value using a suitable software package.
-
Membrane Integrity Assay (LDH Release Assay)
The LDH assay quantifies lactate dehydrogenase released from the cytosol of damaged cells into the culture medium, serving as an indicator of cytotoxicity.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound ADC
-
LDH cytotoxicity assay kit
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTS protocol. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Background: Medium only.
-
-
LDH Assay:
-
After the treatment incubation, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm.
-
Subtract the background absorbance from all values.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the percentage of cytotoxicity against the ADC concentration (log scale) to determine the EC₅₀ value.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis, using fluorochrome-conjugated Annexin V. Propidium Iodide (PI) is used to differentiate between early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Materials:
-
Target-positive and target-negative cancer cell lines
-
6-well tissue culture plates
-
This compound ADC
-
Annexin V-FITC Apoptosis Detection Kit (or similar, with a different fluorochrome)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the ADC at various concentrations for the desired time (e.g., 48-72 hours). Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Data Presentation
The following tables summarize hypothetical but representative cytotoxicity data for an anti-HER2-Fmoc-Val-Cit-PAB-MMAE ADC against various breast cancer cell lines with differing HER2 expression levels.
Table 1: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | HER2 Expression | ADC IC₅₀ (nM) | Free MMAE IC₅₀ (nM) |
| SK-BR-3 | High (+++) | 0.5 | 0.1 |
| BT-474 | High (+++) | 0.8 | 0.1 |
| NCI-N87 | High (+++) | 1.2 | 0.2 |
| MCF-7 | Low (+) | 50 | 0.5 |
| MDA-MB-468 | Negative (-) | >100 | 0.6 |
Note: These are example values. Actual IC₅₀ values should be determined experimentally.
Table 2: Apoptosis Induction after 72h Treatment with ADC (10 nM)
| Cell Line | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| SK-BR-3 | 25 | 45 | 30 |
| MCF-7 | 85 | 10 | 5 |
Bystander Effect Evaluation
The bystander effect, where the released payload from a target cell kills neighboring antigen-negative cells, can be a significant contributor to ADC efficacy in heterogeneous tumors. This can be assessed using a co-culture assay.
Protocol Outline:
-
Co-culture antigen-positive cells (e.g., SK-BR-3) with antigen-negative cells that are labeled with a fluorescent protein (e.g., GFP-MCF-7).
-
Treat the co-culture with the ADC.
-
After the incubation period, assess the viability of the GFP-labeled antigen-negative cells via flow cytometry or fluorescence microscopy.
-
A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC, compared to controls, indicates a bystander effect.
Conclusion
The protocols outlined in this application note provide a robust framework for the in vitro characterization of this compound ADCs. Consistent and careful execution of these assays will yield valuable data on the potency, mechanism of action, and specificity of ADC candidates, thereby guiding further preclinical and clinical development.
References
Application Notes and Protocols for Developing In Vivo Xenograft Models for MMAE ADC Testing
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. Monomethyl auristatin E (MMAE) is a synthetic, highly potent antimitotic agent frequently used as the cytotoxic payload in ADCs.[1][2] Its mechanism involves inhibiting tubulin polymerization, which disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][3]
The development and preclinical evaluation of MMAE-based ADCs rely heavily on robust in vivo models to assess efficacy, pharmacokinetics, and safety.[4] Xenograft models, created by implanting human cancer cell lines or patient-derived tumor tissue into immunodeficient mice, are the most common and critical tool for this purpose.[5][6][7] These models allow for the evaluation of an ADC's anti-tumor activity in a physiological context that mimics aspects of a human tumor.[6]
This document provides detailed application notes and protocols for establishing and utilizing cell line-derived xenograft (CDX) models for the preclinical testing of MMAE ADCs.
MMAE ADC Mechanism of Action
The efficacy of an MMAE-based ADC begins with the specific binding of its antibody component to a target antigen on the surface of a cancer cell. This binding event initiates a cascade that leads to targeted cell death, and potentially, the killing of adjacent tumor cells through a "bystander effect."[2][8]
General Experimental Workflow
The process of conducting an in vivo xenograft study for an MMAE ADC involves several sequential stages, from initial cell culture to final data analysis. Careful planning and execution at each step are critical for obtaining reliable and reproducible results.
Experimental Protocols
Protocol 1: Cell Line Selection and Preparation
-
Cell Line Selection: Choose human cancer cell lines with documented expression of the target antigen for your ADC. It is advisable to test a panel of cell lines with varying antigen expression levels (high, medium, low) to determine the therapeutic window.
-
Cell Culture: Culture cells according to the supplier's recommendations (e.g., ATCC). Ensure cells are maintained in a logarithmic growth phase and are free from contamination.
-
Harvesting and Preparation:
-
When cells reach 70-80% confluency, wash them with sterile Phosphate Buffered Saline (PBS).
-
Harvest the cells using an appropriate dissociation reagent (e.g., Trypsin-EDTA).
-
Centrifuge the cell suspension and resuspend the pellet in a sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
Adjust the cell concentration to the desired density for injection (e.g., 2 x 10⁷ cells/mL). For some models, resuspending cells in a 1:1 mixture of serum-free medium and Matrigel can improve tumor take rates and growth consistency.[9]
-
| Table 1: Example Cell Lines for MMAE ADC Xenograft Models | | :--- | :--- | :--- | :--- | | Cell Line | Cancer Type | Example Target | Notes | | NCI-H69, NCI-H526 | Small Cell Lung Cancer | CD56 | Used to test an anti-CD56-MMAE ADC.[10] | | MCF7 | Breast Cancer | Amphiregulin (cleaved) | Requires estrogen supplementation for growth in vivo.[9] | | NCI-N87 | Gastric Cancer | HER2 | High HER2 expression, commonly used for HER2-targeted ADCs.[11][12] | | BJAB, WSU-DLCL2 | Non-Hodgkin Lymphoma | CD22 | Used to establish ADC-resistant models in vivo.[6][13] | | T47D | Breast Cancer | Nectin-4 | Used to test Nectin-4 targeted therapies.[14] |
Protocol 2: Xenograft Model Development
-
Animal Model: Use severely immunodeficient mice (e.g., NOD-scid gamma (NSG) or nude mice), typically 6-8 weeks old.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before any procedures.
-
Implantation:
-
Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).
-
Shave and sterilize the injection site (typically the right flank).
-
Subcutaneously inject the prepared cell suspension (e.g., 2-5 x 10⁶ cells in 100-200 µL volume) into the flank.
-
-
Post-Implantation Monitoring: Monitor animals regularly for tumor development. Palpate the injection site 2-3 times per week.
Protocol 3: ADC Administration and Dosing
-
Tumor Measurement: Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers. Tumor volume (mm³) is typically calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Isotype Control ADC, MMAE ADC). Ensure the average tumor volume is similar across all groups.
-
Dosing and Administration:
-
Reconstitute the ADC in a sterile vehicle buffer as recommended by the manufacturer.
-
Administer the ADC via the desired route, most commonly intraperitoneal (i.p.) or intravenous (i.v.).
-
Dosing regimens can vary significantly. An example from a study is 5 mg/kg or 10 mg/kg administered every 3 or 4 days for a set number of injections.[9][10]
-
The vehicle control group should receive the same volume of buffer used to reconstitute the ADC. An isotype control ADC is crucial to demonstrate target-specific effects.
-
Protocol 4: Efficacy Evaluation
-
Primary Endpoint: The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI).
-
Data Collection: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, calculate the %TGI using the formula: %TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
A waterfall plot can be used to visualize the response of individual tumors within a treatment group, showing the maximum percentage change in tumor volume from baseline for each animal.[9]
-
| Table 2: Example In Vivo Efficacy Data for an MMAE ADC | | :--- | :--- | :--- | :--- | :--- | | Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Tumor Regressions | | Vehicle Control | - | 1550 ± 210 | - | 0/10 | | Isotype-MMAE ADC | 5 | 1495 ± 195 | 3.5% | 0/10 | | Target-MMAE ADC | 5 | 125 ± 45 | 91.9% | 8/10 complete regressions[9] |
Protocol 5: Toxicity Assessment
-
Body Weight: Monitor and record the body weight of each animal at every measurement time point. Significant weight loss (>15-20%) is a key indicator of toxicity and may require euthanasia.
-
Clinical Observations: Perform daily cage-side observations for any signs of distress or toxicity, such as changes in posture, activity level, grooming, or respiration.
-
Hematologic Toxicity: Hematologic effects, such as neutropenia and thrombocytopenia, are common dose-limiting toxicities for vedotin (MMAE) ADCs.[15] At the study endpoint, blood can be collected for a complete blood count (CBC) analysis.
-
Histopathology: At necropsy, major organs (e.g., liver, spleen, kidney, heart, lung) can be collected, fixed in formalin, and processed for histopathological examination to identify any treatment-related tissue damage.[10]
| Table 3: Common Toxicity Monitoring Parameters | | :--- | :--- | | Parameter | Method of Assessment | | Body Weight | Digital scale measurement (2-3 times/week) | | Clinical Signs | Daily visual observation (e.g., lethargy, ruffled fur) | | Hematology | Complete Blood Count (CBC) from terminal blood collection | | Organ Toxicity | Histopathological analysis of major organs at necropsy |
Considerations and Troubleshooting
-
Antigen Heterogeneity: Tumors can have varied antigen expression, which may affect ADC efficacy. The bystander killing effect of some MMAE ADCs can help eliminate adjacent antigen-negative tumor cells.[8]
-
ADC Resistance: Resistance to MMAE ADCs can develop through mechanisms such as downregulation of the target antigen or upregulation of drug efflux pumps like MDR1.[16] In vivo models of acquired resistance can be developed by repeatedly treating xenografts with increasing doses of the ADC until tumors become refractory.[6][13]
-
Patient-Derived Xenografts (PDX): While more complex and costly to establish, PDX models, which involve implanting patient tumor tissue directly into mice, better retain the heterogeneity and architecture of the original human tumor.[17] They are considered highly valuable for predicting clinical activity and investigating resistance mechanisms.[5][17]
-
Payload Permeability: MMAE is a membrane-permeable payload, which contributes to its bystander effect but may also lead to off-target toxicity if the linker is unstable in circulation.[18][] In contrast, payloads like MMAF are less permeable, which can reduce bystander effects and off-target toxicity.[11][]
References
- 1. costunolide.com [costunolide.com]
- 2. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Anti-tumor efficacy of an MMAE-conjugated antibody targeting cell surface TACE/ADAM17-cleaved Amphiregulin in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and anti-cancer evaluation of promiximab-MMAE, an anti-CD56 antibody drug conjugate, in small cell lung cancer cell line xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Generation of Antibody-Drug Conjugate Resistant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. researchgate.net [researchgate.net]
Assessing the Bystander Killing Effect of MMAE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a potent antimitotic agent frequently utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). A critical characteristic of MMAE-containing ADCs is their ability to induce a "bystander effect," where the cytotoxic payload, upon release from the target cancer cell, can diffuse into and kill neighboring antigen-negative tumor cells.[1][2] This phenomenon is particularly significant for treating heterogeneous tumors where antigen expression may be varied.[3] The bystander effect of MMAE is largely attributed to its membrane permeability, allowing it to traverse cell membranes and exert its cytotoxic activity on adjacent cells.[4][5] This document provides detailed experimental protocols and data presentation guidelines to effectively assess the bystander killing effect of MMAE in vitro.
Mechanism of Action and Signaling Pathway
MMAE functions by inhibiting tubulin polymerization, which disrupts the microtubule network within the cell. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis, a form of programmed cell death.[6][7] The apoptotic cascade initiated by MMAE involves the activation of key signaling proteins.
The general mechanism begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.[6][8] Inside the lysosome, the linker connecting the antibody to MMAE is cleaved, releasing the free, cell-permeable MMAE into the cytoplasm.[6] The released MMAE then binds to tubulin, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the activation of caspase-9 and caspase-3, culminating in the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9][10]
Experimental Protocols
Two primary in vitro assays are widely used to quantify the bystander killing effect of MMAE: the co-culture assay and the conditioned medium transfer assay.[3][11]
Co-culture Bystander Assay
This assay directly assesses the ability of an MMAE-containing ADC to kill antigen-negative cells when they are grown together with antigen-positive cells.
Workflow:
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 7. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 11. agilent.com [agilent.com]
Application Notes and Protocols: Fmoc-Val-Cit-PAB-MMAE in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Cit-PAB-MMAE is a pivotal chemical entity in the development of Antibody-Drug Conjugates (ADCs), a class of highly targeted biopharmaceutical drugs that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. This compound serves as a linker-payload system, where Fmoc-Val-Cit-PAB constitutes the linker and Monomethyl Auristatin E (MMAE) is the cytotoxic payload. The Fluorenylmethyloxycarbonyl (Fmoc) group is a protecting group utilized during chemical synthesis. The linker itself is intelligently designed to be stable in systemic circulation but susceptible to cleavage within the tumor microenvironment. Upon internalization of the ADC by a cancer cell, the Valine-Citrulline (Val-Cit) dipeptide is cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1] This cleavage initiates a self-immolation process of the p-aminobenzyl (PAB) spacer, leading to the release of the highly potent MMAE payload directly inside the cancer cell.[1]
MMAE is a synthetic antineoplastic agent derived from dolastatins, which are natural products of the sea hare Dolabella auricularia.[2] It exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[2][3] Disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[4] Due to its high potency, with IC50 values often in the sub-nanomolar range, MMAE is too toxic to be used as a standalone chemotherapeutic agent.[3] However, when conjugated to a tumor-targeting antibody, it can be delivered specifically to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window.[5][]
These application notes provide a summary of the use of ADCs incorporating the Val-Cit-PAB-MMAE system in various cancer cell lines and offer detailed protocols for their in vitro evaluation.
Mechanism of Action of Val-Cit-PAB-MMAE Antibody-Drug Conjugates
The therapeutic efficacy of an ADC utilizing the Val-Cit-PAB-MMAE linker-payload system is a multi-step process that relies on both the specificity of the antibody and the controlled release of the cytotoxic payload.
-
Target Binding and Internalization : The monoclonal antibody component of the ADC selectively binds to a specific antigen that is overexpressed on the surface of cancer cells.
-
Endocytosis : Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.
-
Lysosomal Cleavage : Within the acidic environment of the lysosome, proteases, most notably Cathepsin B, recognize and cleave the Val-Cit dipeptide linker.
-
Payload Release : The cleavage of the Val-Cit linker triggers the spontaneous 1,6-elimination of the PAB spacer, which in turn releases the unmodified, potent MMAE payload into the cytoplasm of the cancer cell.[1]
-
Tubulin Inhibition and Apoptosis : The released MMAE binds to tubulin, disrupting microtubule dynamics. This interference with the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4]
Figure 1. Mechanism of action of a Val-Cit-PAB-MMAE ADC.
Applications in Specific Cancer Cell Lines
ADCs incorporating the Val-Cit-PAB-MMAE linker-payload have demonstrated significant cytotoxicity across a range of cancer cell lines, particularly in breast and lung cancer models. The efficacy is largely dependent on the expression level of the target antigen on the cancer cell surface.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various ADCs utilizing the Val-Cit-PAB-MMAE system in different cancer cell lines. It is important to note that the specific antibody used in the ADC will significantly influence the observed IC50.
| Cancer Type | Cell Line | Target Antigen | ADC | IC50 (nM) | Reference |
| Breast Cancer | SK-BR-3 | HER2 | (ZHER2:4)2DCS-MMAE | 0.5 | [7] |
| Breast Cancer | SK-BR-3 | HER2 | T-VCR-MMAE | 0.028 ± 0.016 | [8] |
| Breast Cancer | MDA-MB-453 | HER2 | (ZHER2:4)2DCS-MMAE | ~5.0 | [7] |
| Breast Cancer | T-47D | HER2 | (ZHER2:4)2DCS-MMAE | 5.5 | [7] |
| Breast Cancer | MDA-MB-468 | EGFR/EpCAM | scFv-425-SNAP-MMAE | 114.7 | [9] |
| Breast Cancer | MDA-MB-231 | EGFR/EpCAM | scFv-425-SNAP-MMAE | 740.4 | [9] |
| Breast Cancer | Hs578T | EGFR/EpCAM | scFv-EpCAM-SNAP-MMAE | 135.2 | [9] |
| Breast Cancer | MCF7 | EpCAM | scFv-EpCAM-SNAP-MMAE | 981.7 | [9] |
| Lung Cancer | A549 | EGFR | Erbitux-vc-PAB-MMAE | Not explicitly stated, but effective inhibition shown | [4] |
Detailed Experimental Protocols
The following are generalized protocols for assessing the in vitro cytotoxicity of ADCs using the Val-Cit-PAB-MMAE linker-payload system.
Protocol 1: Cell Culture and Maintenance
-
Cell Line Handling : Obtain the desired cancer cell lines (e.g., SK-BR-3, A549) from a reputable cell bank.
-
Culture Medium : Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). For example, SK-BR-3 cells are typically grown in McCoy's 5A medium with 10% FBS.
-
Incubation : Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing : Passage the cells upon reaching 80-90% confluency to maintain exponential growth. Use an appropriate dissociation reagent like Trypsin-EDTA for adherent cells.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Figure 2. Experimental workflow for an MTT cytotoxicity assay.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
ADC stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding : Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[10]
-
ADC Treatment : Prepare serial dilutions of the ADC in culture medium. Remove the old medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells as a control.
-
Incubation : Incubate the plate for a period of 72 to 120 hours at 37°C.[7]
-
MTT Addition : After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization : Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.[10]
Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[11][12]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Opaque-walled 96-well plates
-
ADC stock solution
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding : Seed cells into an opaque-walled 96-well plate as described in the MTT assay protocol.
-
ADC Treatment : Treat the cells with serial dilutions of the ADC and incubate for the desired period (e.g., 72 hours).
-
Reagent Preparation : Equilibrate the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.[13]
-
Assay Procedure : Equilibrate the plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[13]
-
Signal Development : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]
-
Luminescence Reading : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : The luminescent signal is proportional to the amount of ATP and, therefore, to the number of viable cells. Calculate the IC50 value as described for the MTT assay.
Visualization of this compound Components
The logical relationship of the components of this compound is crucial to its function as a linker-payload system for ADCs.
Figure 3. Components of this compound.
Conclusion
The this compound linker-payload system is a well-established and effective component in the design of modern Antibody-Drug Conjugates. Its mechanism of action, which relies on specific enzymatic cleavage within cancer cells, allows for the targeted delivery of the potent antimitotic agent MMAE. As demonstrated by the data from various cancer cell lines, ADCs utilizing this technology exhibit potent and specific cytotoxicity. The provided protocols offer a standardized approach for researchers to evaluate the in vitro efficacy of their own ADC candidates, contributing to the further development of these promising cancer therapeutics.
References
- 1. herbmedpharmacol.com [herbmedpharmacol.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 4. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 7. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 13. OUH - Protocols [ous-research.no]
Troubleshooting & Optimization
Technical Support Center: Conjugation with Fmoc-Val-Cit-PAB-MMAE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Fmoc-Val-Cit-PAB-MMAE, particularly concerning its solubility and use in antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a drug-linker conjugate used in the development of ADCs.[1][2] It consists of three main parts:
-
Fmoc (Fluorenylmethyloxycarbonyl group): A protecting group on the N-terminus of the valine amino acid.[3] It must be removed to allow for conjugation.
-
Val-Cit-PAB (Valine-Citrulline-p-aminobenzyloxycarbonyl): This is the linker component. The Val-Cit dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside tumor cells.[4][5] The PAB group acts as a self-immolative spacer.[4]
-
MMAE (Monomethyl Auristatin E): A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] It is the cytotoxic payload delivered to the cancer cell.
Q2: What is the primary challenge when working with this compound?
A2: The main challenge is its poor aqueous solubility, which is largely due to the hydrophobic nature of the Val-Cit-PAB linker.[5] This hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DAR), making the conjugation process difficult and potentially impacting the stability and efficacy of the resulting ADC.[5]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][3] For creating a stock solution, DMSO is commonly used.[1][2] It is crucial to use anhydrous (dry) solvents, as the compound can be unstable in solutions.[7] For conjugation reactions, a water-miscible organic co-solvent like DMF or DMSO is typically used to introduce the drug-linker to the aqueous antibody solution.
Q4: How should I store this compound?
A4: The powdered form should be stored at -20°C for long-term stability.[2][3] Stock solutions in organic solvents are less stable and should be stored at -80°C for up to one year.[2] It is highly recommended to prepare solutions freshly before use to ensure the integrity of the compound.[1][7][8]
Troubleshooting Guide
Issue 1: this compound powder will not dissolve.
-
Possible Cause 1: Incorrect Solvent. The compound has very low solubility in aqueous buffers and alcohols.
-
Possible Cause 2: Insufficient Solvent or Low Temperature. The concentration may be too high for the volume of solvent used.
-
Possible Cause 3: Quality of the Reagent. The reagent may have degraded.
-
Solution: Use a fresh vial of the compound. Ensure that the compound has been stored correctly at -20°C in a desiccated environment.
-
Issue 2: Precipitation or aggregation occurs when adding the drug-linker to the antibody solution.
-
Possible Cause 1: High Percentage of Organic Solvent. Adding a large volume of organic solvent can cause the antibody to precipitate.
-
Solution: Minimize the volume of the organic co-solvent to typically less than 10-15% of the total reaction volume. Add the drug-linker stock solution to the antibody solution slowly and with gentle but constant stirring.
-
-
Possible Cause 2: Hydrophobicity of the Drug-Linker. The inherent hydrophobicity of the molecule can cause it to aggregate in the aqueous environment of the conjugation buffer.[5]
-
Solution 1: Perform the conjugation at a slightly cooler temperature (e.g., 4°C) to slow down the aggregation process.
-
Solution 2: Ensure the drug-linker is added very slowly to the antibody solution, which should be vortexing gently. This allows for rapid dispersal and minimizes localized high concentrations of the hydrophobic compound.
-
Solution 3: Consider using a less hydrophobic derivative of the linker if aggregation remains a persistent issue.
-
-
Possible Cause 3: Incorrect pH of the Buffer. The pH can affect the stability of both the antibody and the drug-linker.
-
Solution: Ensure the pH of the conjugation buffer is optimized for your antibody's stability, typically between pH 7.0 and 8.5. While the effect of pH on this compound solubility is not extensively documented, maintaining a stable pH for the protein is critical.
-
Issue 3: Low Drug-to-Antibody Ratio (DAR) in the final ADC.
-
Possible Cause 1: Incomplete Deprotection of the Fmoc Group. If the Fmoc group is not fully removed, the amine necessary for conjugation is not available.
-
Solution: Ensure sufficient equivalents of the deprotecting agent (e.g., piperidine or triethylamine) and adequate reaction time. Monitor the deprotection step by HPLC if possible.
-
-
Possible Cause 2: Precipitation of the Drug-Linker. If the drug-linker precipitates out of solution, it is not available to react with the antibody.
-
Solution: Address the solubility and aggregation issues as described in "Issue 2". A lower concentration of the drug-linker in the reaction may be necessary.
-
-
Possible Cause 3: Insufficient Activation of Antibody's Functional Groups. If conjugating to the antibody's carboxyl groups (glutamic or aspartic acid), they must be activated (e.g., with EDC/NHS chemistry) prior to adding the deprotected drug-linker.
-
Solution: Optimize the activation step by adjusting the molar ratio of activating agents and the reaction time.
-
-
Possible Cause 4: Hydrophobicity-Induced Aggregation Limiting High DAR. Attempts to achieve a high DAR can lead to ADC aggregation and subsequent loss of material during purification.[5]
-
Solution: Accept a more modest DAR (e.g., 3-4) which is often a practical limit for this type of hydrophobic linker.[5] Alternatively, explore the use of more hydrophilic linkers.
-
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Reported Solubility | Notes |
| This compound | DMSO | ≥ 30 mg/mL (22.29 mM) | Sonication is recommended.[1][2] |
| Val-Cit-PAB-MMAE | DMSO | ≥ 110 mg/mL (97.91 mM) | Use freshly opened, non-hygroscopic DMSO.[7] |
| MC-Val-Cit-PAB-MMAE | DMSO, DMF, DCM | Soluble | Specific concentrations not provided.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Allow a vial of this compound (MW: 1345.67 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Solvent: Use anhydrous, newly opened DMSO.[7]
-
Dissolution: Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (e.g., add 74.3 µL of DMSO to 1 mg of the compound).
-
Mixing: Vortex the solution gently. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Storage: Use the solution immediately as it is unstable.[7][8] If short-term storage is necessary, blanket with argon or nitrogen, seal tightly, and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for Antibody Conjugation
This protocol outlines a general workflow. The specific chemistries for deprotection and antibody coupling must be optimized for your specific application.
-
Antibody Preparation: Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4). Ensure the antibody concentration is appropriate for the desired final ADC concentration.
-
Fmoc Deprotection:
-
In a separate, dry microcentrifuge tube, dissolve the required amount of this compound in anhydrous DMF.
-
Add 20 equivalents of a base like piperidine or triethylamine to the drug-linker solution.[9][10]
-
Allow the reaction to proceed at room temperature for 20-30 minutes.[10] The product is now NH2-Val-Cit-PAB-MMAE.
-
-
Antibody Activation (if required): If conjugating to carboxyl groups, activate the antibody with a 50-fold molar excess of EDC and a 25-fold molar excess of sulfo-NHS for 15 minutes at room temperature. Remove excess activation reagents using a desalting column.
-
Conjugation Reaction:
-
Add the deprotected drug-linker solution dropwise to the gently stirring antibody solution. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[11]
-
-
Analysis:
-
Characterize the resulting ADC to determine DAR (e.g., by HIC-HPLC or UV-Vis spectroscopy), aggregation (by SEC-HPLC), and purity (by SDS-PAGE).[11]
-
Visualizations
Caption: Workflow for the conjugation of this compound to an antibody.
References
- 1. abmole.com [abmole.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. MC-Val-Cit-PAB-MMAE, ADC linker, 646502-53-6 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low conjugation efficiency of MMAE to antibodies
Welcome to the technical support center for Monomethyl Auristatin E (MMAE) antibody-drug conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their antibody-drug conjugate (ADC) production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the MMAE conjugation process.
Question: Why is my drug-to-antibody ratio (DAR) consistently lower than expected?
Answer:
Low drug-to-antibody ratio (DAR) is a common issue in ADC development and can significantly impact the efficacy of your conjugate.[1] A low DAR may result in reduced anti-tumor activity.[1] Several factors can contribute to a lower than expected DAR. Below is a breakdown of potential causes and solutions.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient conjugation. For lysine-based conjugation using NHS esters, a pH range of 7.5-8.5 is generally recommended. For cysteine-based conjugation with maleimide linkers, a pH between 6.5 and 7.5 is optimal to ensure specific reaction with thiol groups while minimizing hydrolysis of the maleimide.[2]
-
Recommendation: Verify the pH of your reaction buffer immediately before use. Ensure the buffer has adequate buffering capacity to maintain the desired pH throughout the reaction.
-
-
Inefficient Antibody Reduction (for Cysteine Conjugation): Incomplete reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation.
-
Recommendation: Optimize the concentration of the reducing agent (e.g., TCEP, DTT) and the incubation time and temperature. Use a molar excess of the reducing agent and ensure it is fresh. After reduction, promptly remove the reducing agent using a desalting column to prevent re-oxidation of the thiols.
-
-
MMAE-Linker Instability or Degradation: The pre-activated MMAE-linker conjugate can be susceptible to hydrolysis.
-
Recommendation: Prepare the MMAE-linker solution immediately before adding it to the reaction mixture. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the solvent used to dissolve the MMAE-linker (e.g., DMSO) is anhydrous.
-
-
Low Molar Ratio of MMAE-Linker to Antibody: An insufficient amount of the MMAE-linker will lead to incomplete conjugation.
-
Recommendation: Increase the molar excess of the MMAE-linker relative to the antibody. A typical starting point is a 5 to 20-fold molar excess. This may need to be empirically optimized for your specific antibody and linker.
-
-
Presence of Interfering Substances: Primary amines (e.g., Tris buffer) or thiols in the antibody formulation can compete with the conjugation reaction.
-
Recommendation: Perform buffer exchange of the antibody into an appropriate conjugation buffer (e.g., PBS) to remove any interfering substances prior to initiating the conjugation reaction.
-
Question: I'm observing significant antibody aggregation after conjugation. What can be done to prevent this?
Answer:
Antibody aggregation is a critical issue that can affect the efficacy, safety, and stability of your ADC. The conjugation of hydrophobic payloads like MMAE can increase the propensity for aggregation.[3][4]
Potential Causes & Troubleshooting Steps:
-
High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the hydrophobicity of the ADC, which can lead to aggregation.[5] While a higher DAR can increase potency, it can also negatively impact the ADC's physical stability.[5]
-
Recommendation: Aim for a lower target DAR, typically in the range of 2 to 4, which has been shown to provide a good balance between efficacy and developability.[5] This can be achieved by reducing the molar excess of the MMAE-linker during the conjugation reaction.
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.
-
Recommendation: Screen different buffer formulations for the final ADC product. Consider including excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) that are known to stabilize proteins and prevent aggregation.
-
-
Conjugation to Surface-Exposed Hydrophobic Residues: Random conjugation to lysine residues can sometimes occur in hydrophobic patches on the antibody surface, promoting aggregation.
-
Recommendation: If using lysine conjugation, consider exploring site-specific conjugation methods to control the location of drug attachment and avoid modification of residues in aggregation-prone regions.
-
-
Inefficient Removal of Unconjugated MMAE: Residual free MMAE-linker can contribute to the overall hydrophobicity of the formulation and promote aggregation.
-
Recommendation: Ensure efficient purification of the ADC after the conjugation reaction to remove all unconjugated reactants. Techniques like size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are effective for this purpose.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for conjugating MMAE to antibodies?
A1: The two most prevalent methods for MMAE conjugation are:
-
Cysteine Conjugation: This method involves the reduction of the antibody's native interchain disulfide bonds to generate free thiol groups. These thiols then react with a maleimide-functionalized MMAE-linker. This approach allows for a more controlled drug-to-antibody ratio (DAR), typically resulting in ADCs with a DAR of 2, 4, 6, or 8.[6]
-
Lysine Conjugation: This method utilizes the primary amine groups of lysine residues on the antibody surface. These amines react with an activated ester (e.g., N-hydroxysuccinimide ester) of the MMAE-linker. Due to the abundance of lysine residues, this method often results in a heterogeneous mixture of ADCs with varying DARs.[5]
Q2: How do I determine the drug-to-antibody ratio (DAR) of my MMAE-ADC?
A2: Several analytical techniques can be used to determine the DAR of your ADC.[1][7] The choice of method depends on the required accuracy and the stage of development.
| Analytical Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the ADC at two different wavelengths (typically 280 nm for the antibody and a wavelength specific to the drug/linker). The DAR is calculated using the known extinction coefficients of the antibody and the drug.[] | Simple, rapid, and requires minimal sample preparation.[1][] | Provides an average DAR for the entire population and does not give information on the distribution of different drug-loaded species. Less accurate than other methods.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. Species with higher DARs are more hydrophobic and elute later.[7][] | Provides information on the distribution of different DAR species and allows for the calculation of the average DAR. It is a widely used method for ADC characterization.[1] | Requires specialized columns and instrumentation. Method development can be time-consuming. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the light and heavy chains of the antibody after reduction. The DAR can be determined by analyzing the different drug-loaded chain species.[9] | Provides detailed information on the drug load distribution on both the light and heavy chains.[1] | The use of organic solvents and low pH can lead to protein denaturation.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry to identify and quantify different ADC species.[1] | Provides a highly accurate measurement of the DAR and can identify the specific sites of conjugation.[1] | Requires sophisticated instrumentation and expertise in data analysis. |
Q3: What is the mechanism of action of MMAE?
A3: Monomethyl auristatin E (MMAE) is a potent antimitotic agent.[10][11] Once the ADC binds to the target antigen on a cancer cell and is internalized, the linker is cleaved in the lysosomal compartment, releasing free MMAE.[10] The released MMAE then binds to tubulin, inhibiting its polymerization into microtubules.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[10]
Q4: What are the critical quality attributes (CQAs) to monitor for an MMAE-ADC?
A4: Key quality attributes to monitor during the development and manufacturing of an MMAE-ADC include:
-
Drug-to-Antibody Ratio (DAR): As discussed, this is a critical parameter that affects both efficacy and safety.[1]
-
ADC Distribution: The relative abundance of different DAR species.
-
Purity: The percentage of monomeric ADC and the absence of aggregates or fragments. Size-exclusion chromatography (SEC) is a common method for assessing purity.[9]
-
Free Drug Levels: The amount of unconjugated MMAE-linker remaining in the final product.
-
Antigen Binding Affinity: Ensuring that the conjugation process has not negatively impacted the antibody's ability to bind to its target antigen.
-
In Vitro Cytotoxicity: The potency of the ADC in killing target cancer cells.
-
Stability: The physical and chemical stability of the ADC under storage conditions.
Experimental Protocols & Workflows
Protocol: Cysteine-Based MMAE Conjugation
This protocol provides a general workflow for conjugating a maleimide-functionalized MMAE-linker to an antibody via reduced interchain disulfide bonds.
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 5-10 mg/mL in a suitable buffer such as PBS, pH 7.4.
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Antibody Reduction:
-
Add a 20-50 fold molar excess of a reducing agent (e.g., TCEP) to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Removal of Reducing Agent:
-
Immediately after incubation, remove the excess reducing agent using a desalting column pre-equilibrated with the conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-MMAE linker in an organic solvent like DMSO.
-
Add a 5-10 fold molar excess of the maleimide-MMAE linker to the reduced antibody solution. The final concentration of the organic solvent should typically be less than 10% (v/v).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine or L-cysteine and incubate for 20-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated MMAE-linker, quenching agent, and any aggregated protein using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The final ADC should be buffer-exchanged into a suitable formulation buffer for storage.
-
-
Characterization:
-
Characterize the purified ADC for DAR, purity, aggregation, and in vitro potency as described in the FAQs.
-
Caption: Cysteine-based antibody-MMAE conjugation workflow.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 11. adcreview.com [adcreview.com]
Technical Support Center: Enhancing Val-Cit Linker Stability in Mouse Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the stability of Val-Cit linkers in mouse plasma during their antibody-drug conjugate (ADC) experiments.
Troubleshooting Guide
Issue: Premature payload release observed in mouse plasma stability assays.
Possible Cause 1: Enzymatic cleavage by mouse carboxylesterase 1c (Ces1c).
The Val-Cit linker is known to be susceptible to cleavage by the murine carboxylesterase Ces1c, an enzyme present in mouse plasma but not in human plasma.[1][2][3][4][5][6][7][8][9] This leads to premature release of the cytotoxic payload, which can compromise preclinical efficacy and safety assessments.
Solutions:
-
Modify the Linker Sequence: Introducing a glutamic acid residue at the P3 position to create a Glutamic acid-valine-citrulline (EVCit) tripeptide linker has been shown to significantly enhance stability in mouse plasma.[1][2][10] This modification protects the linker from Ces1c-mediated degradation without impairing the desired intracellular cleavage by cathepsin B.[1][3] Other hydrophilic groups at the P3 position, such as a 2-hydroxyacetamide group, have also demonstrated increased stability.[1][3]
-
Utilize Alternative Linker Technologies: Consider employing next-generation linkers designed for enhanced stability. "Exolinkers," which reposition the cleavable peptide, and peptidomimetic linkers like cyclobutane-1,1-dicarboxamide (cBuCit) have shown improved stability profiles in mouse plasma.[10][11]
-
Employ Ces1c Knockout Mice: For in vivo studies, using Ces1c-knockout mice can eliminate the primary source of Val-Cit linker instability in mouse models.[1][4][7] This allows for a more accurate assessment of ADC performance without the confounding factor of premature payload release.
Possible Cause 2: Influence of Conjugation Site and Linker Length.
The site of conjugation on the antibody and the length of the linker can impact the accessibility of the Val-Cit moiety to plasma enzymes.[1][2] Exposed linkers and longer spacer structures may be more vulnerable to enzymatic degradation.[1][2]
Solutions:
-
Optimize Conjugation Site: Carefully select conjugation sites that are less exposed to the solvent and plasma enzymes. Site-specific conjugation technologies can provide greater control over linker placement.
-
Adjust Linker Length: Minimize the length of the linker to reduce its exposure, though this needs to be balanced with the requirement for efficient enzymatic cleavage upon internalization into target cells.[2]
Frequently Asked Questions (FAQs)
Q1: Why is my Val-Cit linked ADC stable in human plasma but not in mouse plasma?
A1: The instability of Val-Cit linkers in mouse plasma is primarily due to the activity of a specific murine enzyme, carboxylesterase 1c (Ces1c), which is not present in human plasma.[1][2][3][4][5][6][7][8][9] This enzyme recognizes and cleaves the Val-Cit dipeptide, leading to premature drug release in mouse models.
Q2: What is the mechanism of Val-Cit linker cleavage in mouse plasma?
A2: The cleavage is an enzymatic hydrolysis reaction catalyzed by Ces1c.[1][3][4][7][8][9] This enzyme hydrolyzes the amide bond within the linker, leading to the release of the payload. The logical flow of this process is illustrated below.
Caption: Val-Cit linker cleavage pathway in mouse plasma.
Q3: How can I improve the stability of my Val-Cit ADC in mouse plasma?
A3: Several strategies can be employed:
-
Linker Modification: The most effective approach is to modify the linker sequence. Adding a glutamic acid residue to form an EVCit linker has been shown to dramatically increase stability.[1][2][10]
-
Alternative Linkers: Consider using linkers designed for mouse plasma stability, such as "exolinkers" or peptidomimetic linkers.[10][11]
-
In Vivo Model Selection: Utilize Ces1c-knockout mice for your preclinical studies.[1][4][7]
-
Structural Optimization: Optimize the conjugation site and linker length to minimize exposure to plasma enzymes.[1][2]
Q4: Will modifying the Val-Cit linker to EVCit affect its intended cleavage by cathepsin B in the lysosome?
A4: No, studies have shown that the EVCit linker retains its susceptibility to cathepsin B-mediated cleavage.[1][3] The addition of the glutamic acid residue effectively blocks the access of Ces1c without significantly altering the recognition and cleavage by the lysosomal protease cathepsin B.[3]
Data Summary
Table 1: Stability of Different Linker Probes in Mouse Plasma
| Linker Probe | Sequence | Half-life (t½) in Mouse Plasma (hours) | Reference |
| VCit | Valine-Citrulline | ~2 | [1] |
| SVCit | Serine-Valine-Citrulline | ~5 | [1] |
| EVCit | Glutamic acid-Valine-Citrulline | >100 | [1] |
| DVCit | Aspartic acid-Valine-Citrulline | >100 | [1] |
| KVCit | Lysine-Valine-Citrulline | <2 | [1] |
Table 2: In Vivo Half-life of ADCs with Different Linkers in Mice
| ADC Linker | Half-life in Mice (days) | Reference |
| VCit | ~2 | [2] |
| EVCit | ~12 | [2] |
Experimental Protocols
Protocol 1: Mouse Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of an ADC linker in mouse plasma.
Caption: Workflow for a mouse plasma stability assay.
Methodology:
-
Preparation:
-
Prepare a stock solution of the ADC to be tested.
-
Spike the ADC into fresh mouse plasma (e.g., from BALB/c mice) to a final concentration of 0.1 mg/mL.[11]
-
Sterile filter the ADC-plasma mixture.
-
Aliquot the mixture into multiple microcentrifuge tubes.
-
-
Incubation:
-
Incubate the tubes at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 24, 48, 96 hours), remove an aliquot and immediately freeze it at -80°C to stop any enzymatic reactions.
-
-
Analysis:
-
Thaw the samples and analyze them using Hydrophobic Interaction Chromatography (HIC) to separate the intact ADC from the released payload and unconjugated antibody.
-
Quantify the peak areas to determine the percentage of remaining intact ADC and the amount of released payload at each time point.
-
Calculate the half-life (t½) of the ADC in mouse plasma.
-
Protocol 2: Cathepsin B-Mediated Cleavage Assay
This protocol assesses whether a modified linker is still susceptible to cleavage by the target lysosomal enzyme, cathepsin B.
Caption: Workflow for a cathepsin B cleavage assay.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing a reducing agent like DTT).
-
Prepare a solution of the ADC or linker-payload conjugate.
-
Prepare a solution of purified human cathepsin B.
-
-
Reaction:
-
In a microplate or microcentrifuge tube, combine the ADC/conjugate and cathepsin B in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points, quench the reaction by adding a protease inhibitor or by altering the pH.
-
-
Detection and Analysis:
-
Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the released payload.
-
Determine the rate of cleavage for the modified linker and compare it to the cleavage rate of the standard Val-Cit linker.
-
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 9. preprints.org [preprints.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Off-Target Toxicity of MMAE Payload
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Monomethyl auristatin E (MMAE)-based antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to off-target toxicity in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of MMAE ADCs.
Problem 1: High in vitro cytotoxicity in antigen-negative cell lines.
Possible Cause: Premature release of MMAE from the ADC in the culture medium or significant bystander effect. The high lipophilicity of MMAE allows it to readily diffuse across cell membranes, leading to the killing of non-target cells[1][2].
Suggested Solutions:
-
Assess Linker Stability:
-
Protocol: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, human) at 37°C for various time points. Measure the amount of free MMAE released over time using LC-MS/MS.
-
Interpretation: A high rate of MMAE release suggests poor linker stability, which can contribute to off-target toxicity[3][4]. Consider re-evaluating your linker chemistry.
-
-
Evaluate Bystander Effect:
-
Protocol: Set up a co-culture experiment with a mix of antigen-positive and antigen-negative cells. Treat the co-culture with your ADC and assess the viability of the antigen-negative cells over time using methods like flow cytometry with specific cell markers or fluorescence microscopy[5][6][7].
-
Interpretation: Significant death of antigen-negative cells confirms a strong bystander effect. While this can be beneficial for heterogeneous tumors, it can also be a source of off-target toxicity in vivo[2][8].
-
-
Consider a Less Permeable Payload:
Problem 2: Poor in vivo tolerability and narrow therapeutic window in animal models.
Possible Causes: High drug-to-antibody ratio (DAR), suboptimal pharmacokinetic properties, or excessive systemic exposure to free MMAE. High DAR ADCs can have faster clearance and lower tolerability[8].
Suggested Solutions:
-
Optimize Drug-to-Antibody Ratio (DAR):
-
Protocol: Generate ADCs with different DARs (e.g., 2, 4, 8) using site-specific conjugation methods for homogeneity. Conduct a dose-escalation study in rodents to determine the maximum tolerated dose (MTD) for each DAR variant.
-
Interpretation: A lower DAR may improve tolerability and widen the therapeutic index[8]. The optimal DAR will balance efficacy and safety.
-
-
Characterize Pharmacokinetics (PK):
-
Protocol: Administer a single dose of the ADC to rodents and collect plasma samples at multiple time points. Quantify the concentrations of total antibody, conjugated ADC, and unconjugated MMAE using ELISA and LC-MS/MS.
-
Interpretation: Rapid clearance of the ADC or high levels of circulating free MMAE can indicate instability and lead to increased toxicity[1][10].
-
-
Modify the Linker-Payload:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers can improve the ADC's physicochemical properties and PK profile, potentially leading to better tolerability even at higher DARs[4][11].
-
PEGylation: Adding small PEG chains to the linker can modulate ADC clearance, with slower clearing ADCs potentially reducing peak tissue concentrations of MMAE and thus toxicity[10][12].
-
-
Co-administration with a Payload-Binding Agent:
-
Protocol: In a preclinical model, co-administer your MMAE-ADC with a payload-binding agent like the anti-MMAE Fab fragment, ABC3315. Monitor tumor growth inhibition and signs of toxicity (e.g., body weight loss, blood cell counts) compared to the ADC-only group[1][13][14].
-
Interpretation: This strategy can neutralize free MMAE in circulation, reducing off-target toxicity without compromising anti-tumor efficacy[1][13][14][].
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of MMAE off-target toxicity?
A1: The primary mechanism is related to the premature release of MMAE from the ADC in circulation and the "bystander effect". Free MMAE is lipophilic and can diffuse into non-targeted healthy cells, leading to cytotoxicity[1][2]. This can result in common dose-limiting toxicities such as neutropenia, peripheral neuropathy, and anemia[8][16].
Q2: How can I modulate the bystander effect of my MMAE ADC?
A2: You can modulate the bystander effect by altering the membrane permeability of the payload-linker.
-
To reduce the bystander effect: Consider using a non-cleavable linker or a more hydrophilic payload derivative like MMAF[5][6][17]. An ionized L-Cysteine-linker-MMAE has been shown to have lower bystander toxicity[17][18][19].
-
To maintain a bystander effect with improved safety: Novel hydrophilic linkers can be designed to release the payload efficiently within the tumor microenvironment while the overall ADC has improved systemic properties[4].
Q3: What is the impact of the drug-to-antibody ratio (DAR) on toxicity?
A3: The DAR significantly impacts an ADC's properties. Higher DARs increase the hydrophobicity of the ADC, which can lead to:
-
Faster systemic clearance[8].
-
Lower tolerability and a narrower therapeutic index[8].
-
Increased potential for aggregation[11].
For MMAE-based ADCs, a lower to moderate DAR (e.g., 2 to 4) is often found to have a better balance of efficacy and toxicity[8]. Site-specific conjugation technologies are recommended to produce homogeneous ADCs with a defined DAR[3].
Q4: Are there clinical strategies used to manage MMAE toxicity?
A4: Yes, several strategies are employed in the clinic to manage the toxicity of approved MMAE ADCs. These include:
-
Fractionated Dosing: Splitting the total dose into smaller, more frequent administrations can reduce peak drug concentrations (Cmax), potentially mitigating Cmax-driven toxicities[20].
-
Body Weight (BW) Dose Capping: For some ADCs, a maximum dose is set for patients above a certain body weight (e.g., 100 kg) to avoid overdose in heavier patients and reduce inter-individual pharmacokinetic variability[20].
Q5: How can I assess the stability of my ADC's linker?
A5: Linker stability can be assessed both in vitro and in vivo.
-
In Vitro Plasma Stability Assay: This is a common initial screen. The ADC is incubated in plasma from different species (mouse, rat, cynomolgus monkey, human) at 37°C. Samples are taken at various time points, and the amount of released, free MMAE is quantified by LC-MS/MS.
-
In Vivo Pharmacokinetic (PK) Study: Following administration of the ADC to animals, plasma concentrations of both the intact ADC and the free MMAE payload are measured over time. High levels of free MMAE relative to the conjugated ADC can indicate poor linker stability in vivo[3][4].
Data Summary Tables
Table 1: Effect of Anti-MMAE Fab (ABC3315) on MMAE and ADC Cytotoxicity. [1][14]
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 with ABC3315 |
| Ramos | Free MMAE | ~0.1 | >800 |
| Ramos | Polatuzumab Vedotin (PV) | 0.12 | No significant change |
| SKBR3 | Free MMAE | ~0.2 | >500 |
Table 2: In Vivo Effects of Co-administering Anti-MMAE Fab (ABC3315). [13][14]
| ADC Treatment | Parameter | ADC Alone | ADC + ABC3315 | P-value |
| 120 mg/kg Polatuzumab Vedotin | Body Weight Loss at Nadir | 11.9% ± 7.0% | 4.1% ± 2.1% | 0.045 |
| 80 mg/kg TvcMMAE | White Blood Cell Count | Significant drop vs. control | No significant difference vs. control | 0.025 (ADC alone vs. control) |
| 80 mg/kg TvcMMAE | Red Blood Cell Count | Significant drop vs. control | No significant difference vs. control | 0.0083 (ADC alone vs. control) |
| 80 mg/kg TvcMMAE | Cumulative Urinary MMAE Excretion (0-4 days) | 789.4 ± 19.0 ng | 2625 ± 206.8 ng | < 0.0001 |
Key Experimental Protocols
Protocol 1: In Vitro Bystander Effect Co-Culture Assay
-
Cell Preparation: Seed antigen-negative cells (e.g., MCF7) in a multi-well plate. For fluorescent visualization, these cells can express a fluorescent protein like GFP.
-
Co-Culture Seeding: After the antigen-negative cells have adhered, seed antigen-positive cells (e.g., NCI-N87) into the same wells at a desired ratio (e.g., 1:1)[2][7].
-
ADC Treatment: Add the MMAE-ADC at various concentrations to the co-culture wells. Include monocultures of each cell line as controls.
-
Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and induction of apoptosis (e.g., 72-120 hours).
-
Viability Assessment:
-
Use imaging-based methods to count the number of viable antigen-negative (GFP-positive) cells.
-
Alternatively, use flow cytometry with antibodies specific to surface markers that differ between the two cell lines to quantify the viability of each population separately.
-
-
Data Analysis: Plot the viability of the antigen-negative cells as a function of ADC concentration to determine the extent of bystander killing.
Protocol 2: In Vivo Tolerability and MTD Study in Rats
-
Animal Acclimation: Acclimate Sprague-Dawley rats for at least one week before the study begins.
-
Dose Formulation: Prepare the ADC in a suitable vehicle (e.g., sterile PBS).
-
Dose Administration: Administer the ADC intravenously (IV) to groups of rats (n=3-5 per group) at escalating doses. Include a vehicle control group.
-
Monitoring:
-
Record body weights daily for the first week and then 2-3 times per week.
-
Perform clinical observations daily for any signs of toxicity (e.g., changes in posture, activity, grooming).
-
Collect blood samples at baseline and at the end of the study for hematology and clinical chemistry analysis.
-
-
Endpoint: The study duration is typically 2-4 weeks. The highest dose that does not cause severe toxicity (e.g., >20% body weight loss, significant hematological abnormalities, or severe clinical signs) is determined to be the highest non-severely toxic dose or MTD[3].
-
Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any tissue damage.
Visualizations
References
- 1. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Modeling to capture bystander-killing effect by released payload in target positive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Payload-Binding Fab Fragments Increase the Therapeutic Index of MMAE Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 16. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Methods for Detecting Linker-Payload Instability
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for identifying and characterizing the instability of linker-payloads in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is linker-payload instability in ADCs and why is it a critical concern? Linker-payload instability refers to the premature cleavage of the linker or degradation of the payload, leading to the release of the cytotoxic drug from the antibody before it reaches the target tumor cells.[][2] This is a critical quality attribute (CQA) to monitor because premature drug release can lead to significant "off-target" toxicity, reducing the therapeutic window and potentially causing severe side effects in patients.[3][4] Furthermore, a loss of payload compromises the efficacy of the ADC, as a lower dose of the cytotoxic agent reaches the intended cancer cells.[][4]
Q2: What are the primary analytical methods for assessing ADC stability? A multi-faceted approach using orthogonal methods is typically required to fully characterize ADC stability. The primary techniques include:
-
Hydrophobic Interaction Chromatography (HIC): Used to separate ADC species based on the number of conjugated drugs (i.e., drug-to-antibody ratio or DAR) and to detect aggregation.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for determining the average DAR, identifying sites of conjugation, and quantifying the levels of unconjugated (free) payload.[7][8] It can be used at the intact, subunit, or peptide level.[8]
-
Size-Exclusion Chromatography (SEC): Used to detect and quantify aggregates, which can be a result of instability, and to separate fragments.[9][10]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Can be used to quantify total antibody and conjugated antibody levels in plasma stability studies.[2][9]
Q3: How is the average Drug-to-Antibody Ratio (DAR) measured, and what does a change in DAR signify? The average DAR is a measure of the average number of drug molecules conjugated to each antibody.[11] It is a critical parameter that affects both the efficacy and safety of the ADC.[11] The DAR is most commonly measured using HIC, which separates species with different drug loads, or native mass spectrometry, which provides a precise mass measurement of the intact ADC.[12][13] A decrease in the average DAR over time during a stability study, particularly in a biological matrix like plasma, is a direct indicator of linker-payload instability and premature drug deconjugation.[11][14]
Q4: How does the analysis differ for cleavable vs. non-cleavable linkers? The analytical strategy depends on the linker's mechanism of action.
-
Cleavable Linkers (e.g., Val-Cit peptide, disulfide, hydrazone) are designed to be stable in circulation but cleaved by specific conditions within the tumor microenvironment or inside the cell (e.g., by enzymes like Cathepsin B).[15][16] Assays for these ADCs often involve measuring the release of the payload after incubation with the relevant cleavage-inducing enzyme or chemical agent.[15]
-
Non-cleavable Linkers (e.g., thioether) release the drug after the entire antibody is degraded in the lysosome.[17][18] Analysis of these ADCs focuses on identifying the key payload-linker-amino acid catabolite that is generated after proteolytic digestion.[19][20]
Q5: How can I accurately quantify low levels of free payload in my ADC sample? Quantifying the free (unconjugated) payload is crucial for safety assessment, as this species can cause off-target toxicity.[4][17] Due to the high potency of payloads, their concentrations can be extremely low.[21][22] The gold-standard method for this analysis is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), often using Multiple Reaction Monitoring (MRM), which provides the high sensitivity and specificity required to detect payloads in the ng/mL or even pg/mL range.[19][22][23]
Troubleshooting Guides
Problem: My average DAR is decreasing during an in vitro plasma stability assay.
-
Possible Cause: This strongly indicates that the linker is unstable in plasma, leading to premature deconjugation of the payload. This can be caused by enzymatic cleavage (e.g., by esterases in plasma) or chemical instability (e.g., hydrolysis) of the linker.[2][7]
-
Troubleshooting Steps:
-
Confirm with Orthogonal Methods: Use HIC to visualize the shift in the distribution of drug-loaded species over the time course. A decrease in higher-DAR peaks and an increase in lower-DAR peaks confirms payload loss.[5]
-
Quantify Free Payload: Use a validated LC-MS/MS method to measure the corresponding increase in free payload concentration in the plasma supernatant over time.[16][21]
-
Identify Cleavage Products: Employ high-resolution mass spectrometry (HRMS) to analyze the ADC and the supernatant to identify the exact cleavage site and structure of the released species. This can help pinpoint the labile part of the linker.[20][24]
-
Problem: I am observing new or shifting peaks in my HIC chromatogram after storing my ADC.
-
Possible Cause: New or shifting peaks in HIC suggest changes in the hydrophobicity of the ADC population. This can be due to several instability mechanisms:
-
Deconjugation: Loss of a hydrophobic payload will cause the ADC to become more hydrophilic, resulting in an earlier elution time (shift to the left).[13]
-
Aggregation: ADC aggregation can lead to the appearance of new, often broader peaks, or a loss of resolution. Aggregation is a common degradation pathway for ADCs.[3][22]
-
Fragmentation/Degradation: Cleavage of the antibody backbone can produce new species with different hydrophobic profiles.[25]
-
-
Troubleshooting Steps:
-
Couple with SEC: Run the sample on a Size-Exclusion Chromatography (SEC) column. The appearance of high molecular weight species will confirm aggregation.
-
Analyze by Mass Spectrometry: Use LC-MS to analyze the intact ADC and determine if the mass has changed, which would confirm payload loss.[8] Reduced mass analysis can help identify antibody chain fragmentation.
-
Review Storage Conditions: Investigate if storage conditions (temperature, pH, buffer composition, exposure to light) are contributing to the degradation.[]
-
Problem: My in vitro plasma stability results show high stability, but in vivo studies suggest rapid payload release.
-
Possible Cause: There can be a disconnect between in vitro and in vivo stability results. Standard plasma assays may lack cellular components or enzymes present in whole blood that contribute to linker cleavage in vivo.[26]
-
Troubleshooting Steps:
-
Implement a Whole Blood Stability Assay: An in vitro assay using fresh, unfrozen whole blood instead of plasma has been shown to provide a better correlation with in vivo stability outcomes for certain linkers. This method accounts for potential metabolism or cleavage by components within blood cells.[26][27]
-
Compare Across Species: Test stability in plasma and whole blood from multiple relevant preclinical species (e.g., mouse, rat, cynomolgus monkey) and human donors. Species-specific differences in enzyme activity can significantly impact stability.[26][28]
-
Analyze In Vivo Samples: If possible, purify the ADC from in vivo pharmacokinetic (PK) study samples and analyze the DAR by LC-MS to get a direct measure of its stability in circulation.[11]
-
Key Experimental Protocols
Protocol: In Vitro Plasma Stability Assay by Immunoaffinity Capture and LC-MS
This protocol details a standard method to assess ADC stability by monitoring both the change in average DAR of the ADC and the release of free payload over time in a plasma matrix.[7][14]
1. Incubation
-
Thaw frozen plasma (e.g., human, mouse) at 37°C and centrifuge to remove cryoprecipitates.
-
Spike the ADC into the plasma at a defined final concentration (e.g., 50-100 µg/mL). Include a buffer-only control.
-
Incubate all samples in a temperature-controlled shaker at 37°C.
-
At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any further reaction.
2. ADC Isolation (Immunoaffinity Capture)
-
Thaw the plasma aliquots.
-
Add magnetic beads conjugated with an affinity ligand (e.g., Protein A/G) to each sample to capture the ADC.
-
Incubate according to the bead manufacturer's protocol to allow binding.
-
Use a magnetic stand to separate the beads (with bound ADC) from the plasma supernatant.
-
Crucially, save the supernatant for free payload analysis.
-
Wash the beads several times with a wash buffer (e.g., PBS) to remove plasma proteins.
-
Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine or a denaturing buffer, depending on the subsequent analysis). Neutralize the eluate immediately if using a low pH buffer.
3. Analysis of Intact ADC (DAR Measurement)
-
Analyze the eluted ADC samples using LC-MS. A common method is to couple Size Exclusion Chromatography (SEC) or Reversed-Phase (RP) chromatography to a high-resolution mass spectrometer (e.g., Q-TOF).[10][12]
-
The LC step desalinates the sample before it enters the mass spectrometer.
-
Acquire the mass spectrum for the intact ADC.
-
Use deconvolution software to process the raw spectrum and determine the relative abundance of each drug-loaded species (e.g., DAR0, DAR2, DAR4).
-
Calculate the weight-averaged DAR for each time point and plot the DAR loss over time.[11]
4. Analysis of Free Payload
-
Perform a protein precipitation or liquid-liquid extraction on the saved plasma supernatant from Step 2 to remove remaining proteins and isolate the small molecule payload.
-
Analyze the extracted samples using a highly sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) in MRM mode.[23]
-
Quantify the concentration of the released payload against a standard curve prepared in the same plasma matrix.
-
Plot the concentration of free payload over time.
Data Summaries
Table 1: Comparison of Key Analytical Methods for Linker-Payload Instability
| Method | Principle | Information Obtained | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. More conjugated payloads increase hydrophobicity. | Drug-load distribution, average DAR, detection of aggregates and fragments. | Mild, non-denaturing conditions preserve the ADC's native structure; robust and reproducible.[5][6] | Incompatible with MS due to high salt concentrations; lower resolution than MS; may not separate positional isomers. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass determination. | Precise average DAR, drug-load distribution, identification of modification sites, quantification of free payload, structural elucidation of degradation products. | High resolution and accuracy; requires small sample amounts; provides molecular-level information.[8] | Can be complex to develop methods; non-volatile salts from other methods (like HIC) must be removed. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius (size). | Quantification of high molecular weight species (aggregates) and low molecular weight species (fragments). | Robust method for quantifying aggregates; can be coupled to MS for online buffer exchange.[10] | Does not provide information on drug load or DAR; resolution may be limited. |
Table 2: Example Lower Limits of Quantification (LLOQ) for Free Payload by LC-MS/MS
| Payload Analyte | Analytical Method | Matrix | Typical LLOQ | Reference(s) |
| DM1 | LC-MS/MS | Clinical Samples | 0.20 ng/mL | [19] |
| DM4 | LC-MS/MS | Clinical Samples | 0.50 ng/mL | [19] |
| Aur0101 | LC-MS/MS | Human Plasma | 25.0 pg/mL | [23] |
| Free Linker-Payload | RP-HPLC/MRM-MS | Formulation | 10 nM | [17] |
Visualizations
Caption: General workflow for investigating ADC linker-payload instability.
Caption: Troubleshooting guide for a decreasing average DAR value.
References
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 10. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. hpst.cz [hpst.cz]
- 12. waters.com [waters.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. researchgate.net [researchgate.net]
- 18. ADC Analysis – Frequently Asked Questions - KCAS Bio [kcasbio.com]
- 19. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. researchgate.net [researchgate.net]
- 24. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 25. tools.thermofisher.com [tools.thermofisher.com]
- 26. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of ADC Linkers: Unveiling the Performance of Cleavable Fmoc-Val-Cit-PAB-MMAE vs. Non-Cleavable Counterparts
For researchers, scientists, and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective comparison of the widely used cleavable Fmoc-Val-Cit-PAB-MMAE linker system against non-cleavable linkers, supported by experimental data and detailed protocols to inform rational ADC design.
The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, dictates the stability, pharmacokinetics, and ultimately, the efficacy and safety of an ADC.[1] The ideal linker remains stable in systemic circulation to prevent premature drug release and its associated off-target toxicities, yet efficiently liberates the payload within the target cancer cell.[1] This guide delves into the two primary strategies for payload release: enzymatic cleavage, exemplified by the this compound system, and lysosomal degradation, the mechanism for non-cleavable linkers.
Mechanism of Action: A Tale of Two Release Strategies
The fundamental difference between these linker technologies lies in their payload release mechanisms.
This compound: A Target-Activated Release
The this compound linker is a sophisticated system designed for intracellular, enzyme-triggered payload release. The valine-citrulline (Val-Cit) dipeptide is specifically recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[2] Following internalization of the ADC into the target cancer cell, the linker is cleaved, initiating a self-immolative cascade of the p-aminobenzylcarbamate (PAB) spacer to release the unmodified, highly potent microtubule inhibitor, monomethyl auristatin E (MMAE).[3] The Fmoc (fluorenylmethyloxycarbonyl) group is a protecting group utilized during the chemical synthesis of the linker-payload conjugate.
Non-Cleavable Linkers: Relying on Antibody Degradation
In contrast, non-cleavable linkers lack a specific chemical trigger for payload release.[1] The ADC, upon internalization, is trafficked to the lysosome where the antibody component is completely degraded by proteases.[1][4] This degradation liberates the payload, which remains attached to the linker and a single amino acid residue from the antibody.[1] The efficacy of this approach is highly dependent on the ability of this payload-linker-amino acid complex to exert its cytotoxic effect.
Performance Comparison: A Data-Driven Analysis
The choice between a cleavable and non-cleavable linker has significant consequences for an ADC's performance. The following tables summarize key experimental data comparing these two linker strategies.
In Vitro Cytotoxicity
The potency of an ADC is a primary measure of its efficacy. The following table presents the half-maximal inhibitory concentration (IC50) values for ADCs with cleavable and non-cleavable linkers against various cancer cell lines. Lower IC50 values indicate higher potency.
| Antibody | Target Antigen | Cell Line | Linker Type | Payload | IC50 (ng/mL) | Reference |
| Trastuzumab | HER2 | BT-474 | Cleavable (Val-Cit) | MMAE | 9.5 | [3] |
| Trastuzumab | HER2 | BT-474 | Non-cleavable (Cys-linker) | MMAE | 11.2 | [3] |
| Anti-CD22 | CD22 | BJAB | Cleavable (Val-Ala) | MMAF | 0.03 | [5] |
| Anti-CD22 | CD22 | BJAB | Non-cleavable | MMAF | 0.3 | [5] |
| Trastuzumab | HER2 | NCI-N87 | Cleavable (Val-Cit) | MMAE | 14.3 pmol/L | [5] |
| Trastuzumab | HER2 | NCI-N87 | Non-cleavable (SMCC) | DM1 | 33 pmol/L | [5] |
Note: The study by Wang et al. (2020) specifically designed an ionized Cys-linker-MMAE to be effective with a non-cleavable strategy, challenging the previous notion that MMAE is unsuitable for such linkers.
Plasma Stability
The stability of an ADC in circulation is crucial to minimize off-target toxicity. The following table compares the plasma stability of ADCs with cleavable and non-cleavable linkers, often reported as the percentage of intact ADC or payload remaining over time.
| Antibody | Linker Type | Payload | Species | Incubation Time | % Intact ADC / Payload Remaining | Reference |
| Trastuzumab | Cleavable (Val-Cit) | MMAE | Rat | 7 days | ~80% | [6] |
| Trastuzumab | Cleavable (Val-Cit) | MMAE | Mouse | 6 days | <75% | [7] |
| Ab095 | Non-cleavable (mc) | MMAF | Mouse | 6 days | >99.9% | [7] |
| Anti-CD79b | Cleavable (Val-Cit) | MMAE | Rat | 7 days | ~80% | [6] |
| Anti-CD79b | Tandem-cleavage | MMAE | Rat | 7 days | ~100% | [6] |
Note: The stability of Val-Cit linkers can vary between species, with higher cleavage observed in mouse plasma due to the presence of carboxylesterase 1C.[7] Novel cleavable linker designs, such as tandem-cleavage linkers, aim to improve plasma stability.[6]
In Vivo Efficacy
Ultimately, the in vivo anti-tumor activity of an ADC is the most critical measure of its success. The following table summarizes the tumor growth inhibition (TGI) in xenograft models for ADCs with different linker technologies.
| Antibody | Target Antigen | Xenograft Model | Linker Type | Payload | Dose | TGI (%) | Reference |
| Trastuzumab | HER2 | NCI-N87 | Cleavable (Val-Cit) | MMAE | 1 mg/kg | Superior to non-cleavable at this dose | [4] |
| Trastuzumab | HER2 | NCI-N87 | Non-cleavable (stabilized maleimide) | MMAU | 1 mg/kg | Less effective than cleavable at this dose | [4] |
| Mil40 | HER2 | NCI-N87 | Non-cleavable (Cys-linker) | MMAE | 5 mg/kg | 93% | [3] |
| Anti-HER2 | HER2 | NCI-N87 | Cleavable (β-galactosidase) | MMAE | 1 mg/kg | 57-58% reduction in tumor volume | [5] |
| Trastuzumab (Kadcyla) | HER2 | NCI-N87 | Non-cleavable (SMCC) | DM1 | 1 mg/kg | Not statistically significant | [5] |
Key Differences at a Glance
| Feature | This compound (Cleavable) | Non-Cleavable Linkers |
| Release Mechanism | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) | Complete lysosomal degradation of the antibody |
| Payload Form | Released in its native, unmodified state | Released attached to the linker and an amino acid |
| Plasma Stability | Generally lower than non-cleavable linkers, with potential for premature drug release | Higher plasma stability, reducing the risk of off-target toxicity |
| Bystander Effect | Can induce a bystander effect, where the released, cell-permeable payload can kill adjacent antigen-negative tumor cells | Limited to no bystander effect as the payload-linker-amino acid complex is often less cell-permeable |
| Payload Compatibility | Compatible with a wide range of payloads that are potent in their native form | May require modification of the payload, which can impact its activity. Some payloads, like MMAE, have traditionally been considered less suitable, although recent innovations are challenging this.[3] |
| Therapeutic Window | Potentially narrower due to the risk of off-target toxicity from premature payload release | Potentially wider due to enhanced stability and reduced off-target effects[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of ADCs on cancer cell lines.[8][9]
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[9]
-
ADC Treatment: Prepare serial dilutions of the ADC and a control antibody in fresh culture medium. Remove the old medium from the cells and add the ADC dilutions.[9]
-
Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C with 5% CO2.[8]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[9]
Plasma Stability Assay (LC-MS)
This protocol describes a liquid chromatography-mass spectrometry (LC-MS) based method to assess the stability of an ADC in plasma.[10][11]
Workflow:
Detailed Steps:
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse, rat) at 37°C.[12]
-
Time-Point Sampling: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immunocapture: Add magnetic beads coated with an anti-human Fc antibody to the plasma samples to capture the ADC.[12]
-
Washing: Wash the beads to remove non-specifically bound plasma proteins.
-
Elution or Digestion: Elute the intact ADC from the beads or perform an on-bead digestion (e.g., with papain or IdeS) to release the antibody fragments.[12]
-
LC-MS Analysis: Analyze the eluted ADC or its fragments by LC-MS to determine the drug-to-antibody ratio (DAR) or the amount of free payload released.[10]
-
Data Analysis: Plot the average DAR or the concentration of free payload over time to assess the stability of the ADC.
In Vivo Efficacy Study (Xenograft Model)
This protocol provides a general framework for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.[13][14]
Workflow:
Detailed Steps:
-
Tumor Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice (e.g., nude or SCID mice).[13]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, control antibody, and different doses of the ADC).[14]
-
ADC Administration: Administer the respective treatments to the mice, typically via intravenous injection.[13]
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).[14]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis.[13]
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.
Conclusion: Selecting the Optimal Linker for the Task
The choice between a cleavable Val-Cit-PAB-MMAE linker and a non-cleavable linker is not a one-size-fits-all decision. It requires a careful consideration of the target antigen, the tumor microenvironment, the nature of the payload, and the desired therapeutic window.
This compound and other cleavable linkers are often favored for their ability to release an unmodified, highly potent payload and for their potential to induce a bystander effect, which can be advantageous in treating heterogeneous tumors. However, this comes at the cost of potentially lower plasma stability and a narrower therapeutic window.
Non-cleavable linkers offer the significant advantage of superior plasma stability, which can translate to reduced off-target toxicity and a wider therapeutic window. The trade-off is a dependence on the lysosomal degradation of the antibody and the potential for reduced potency if the payload's activity is compromised by the attached linker and amino acid residue.
Recent innovations in both cleavable and non-cleavable linker technologies are continuously addressing these limitations. Novel cleavable linkers with enhanced stability and next-generation non-cleavable linkers compatible with a wider range of payloads are expanding the toolbox for ADC development. Ultimately, the optimal linker strategy will be determined by rigorous preclinical evaluation, guided by the principles and experimental approaches outlined in this guide.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Val-Cit vs. Val-Ala: A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. Among the array of options, dipeptide linkers, particularly the cathepsin B-cleavable valine-citrulline (Val-Cit) and valine-alanine (Val-Ala), have garnered significant attention. This guide provides an objective comparison of these two prominent linkers, supported by experimental data, detailed protocols, and visual workflows to aid in the rational design of next-generation ADCs.
The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload, ensuring stability in circulation and enabling selective payload release at the tumor site. Both Val-Cit and Val-Ala linkers are designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells, thereby facilitating targeted drug delivery.[] While Val-Cit has been the more extensively used linker in clinically approved ADCs like Adcetris® and Polivy®, Val-Ala has emerged as a viable alternative with distinct advantages in specific contexts.[2]
Performance Comparison: Val-Cit vs. Val-Ala
The selection between Val-Cit and Val-Ala hinges on a delicate balance of stability, cleavage kinetics, and the physicochemical properties of the payload. Below is a summary of their performance characteristics based on available experimental data.
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Considerations |
| Plasma Stability | Generally stable in human plasma.[3] However, it can be susceptible to premature cleavage by carboxylesterase 1C (Ces1C) in mouse plasma, which can complicate preclinical evaluation.[4][5] | Exhibits high stability in human plasma.[3] Some studies suggest it may have better stability in mouse plasma compared to Val-Cit.[4] | The choice of preclinical animal model is crucial when evaluating linkers susceptible to species-specific enzymes. |
| Cathepsin B Cleavage | Efficiently cleaved by cathepsin B, leading to effective payload release in the lysosome.[][3] | Also cleaved by cathepsin B, though some studies report a slower cleavage rate compared to Val-Cit.[3] | The rate of cleavage can influence the kinetics of drug release and bystander killing effect. |
| Hydrophobicity | More hydrophobic.[2] This can lead to aggregation and precipitation issues, especially with high drug-to-antibody ratios (DAR) and lipophilic payloads.[2] | Less hydrophobic.[2] This property is advantageous for ADCs with lipophilic payloads, such as PBD dimers, allowing for higher DAR with limited aggregation.[2] | Lower hydrophobicity can improve the homogeneity and manufacturability of ADCs. |
| In Vitro Cytotoxicity | ADCs with Val-Cit linkers demonstrate potent in vitro cytotoxicity against target cancer cell lines.[4][] | ADCs with Val-Ala linkers generally show comparable in vitro cytotoxicity to their Val-Cit counterparts.[] | Both linkers are effective at mediating potent cell-killing activity. |
| In Vivo Efficacy | Has demonstrated significant anti-tumor efficacy in numerous preclinical and clinical studies.[7] | In certain contexts, especially with non-internalizing antibodies, Val-Ala has shown better in vivo performance compared to Val-Cit.[8] | The overall in vivo efficacy is context-dependent, influenced by the antibody, payload, and tumor model. |
Experimental Protocols
To ensure the reproducibility and accurate evaluation of linker performance, detailed and standardized experimental protocols are essential.
Cathepsin B-Mediated Cleavage Assay
This assay evaluates the susceptibility of the ADC linker to cleavage by purified cathepsin B.
Protocol:
-
Prepare the ADC solution at a concentration of 1 mg/mL in MES buffer (10 mM MES-Na, 40 µM dithiothreitol, pH 5.0).[9]
-
Incubate the ADC solution at 37°C for 10 minutes.[9]
-
Add pre-warmed human cathepsin B (20 ng/µL) to the ADC solution and continue incubation at 37°C.[9]
-
Collect aliquots at various time points (e.g., 0, 4, 8, and 24 hours).[9]
-
Stop the enzymatic reaction by adding an EDTA-free protease inhibitor cocktail.[9]
-
Analyze the samples by HPLC to quantify the amount of cleaved payload and determine the average DAR over time.[9] The elution can be performed with a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).[9]
Plasma Stability Assay
This assay assesses the stability of the ADC linker in a biological matrix, simulating its behavior in circulation.
Protocol:
-
Incubate the ADC at a concentration of 150 µg/mL in mouse or human serum at 37°C with shaking.[10]
-
At designated time points, take aliquots of the serum sample.[10]
-
Purify the ADC from the serum using affinity chromatography with an antigen-coated resin.[10]
-
Wash the resin with PBS and elute the ADC using a low pH buffer (e.g., 0.1 M glycine, pH 3).[10]
-
Analyze the eluted ADC by mass spectrometry to determine the extent of linker cleavage and payload loss over time.[10]
Visualizing the Mechanisms
To better understand the processes involved in ADC activity and evaluation, the following diagrams illustrate the key workflows and pathways.
Figure 1: General mechanism of action for an ADC with a cathepsin B-cleavable linker.
Figure 2: Workflow for evaluating linker stability and enzymatic cleavage.
Conclusion
Both Val-Cit and Val-Ala are highly effective dipeptide linkers for the development of ADCs. The choice between them is not straightforward and should be guided by the specific characteristics of the ADC being developed.
-
Val-Cit remains a robust and well-validated choice, particularly for payloads with moderate hydrophobicity. Its extensive clinical validation provides a high degree of confidence in its performance.[2]
-
Val-Ala presents a compelling alternative, especially when working with highly lipophilic payloads where aggregation at high DAR is a concern.[2] Its lower hydrophobicity can lead to improved biophysical properties and manufacturability of the final ADC product.[2]
Ultimately, empirical testing of both linkers with the specific antibody and payload of interest is crucial for selecting the optimal linker that maximizes the therapeutic index of the ADC. This guide provides a foundational framework for making an informed decision in the complex landscape of ADC linker design.
References
- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. iris-biotech.de [iris-biotech.de]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human cathepsin B-mediated cleavage assay [bio-protocol.org]
- 10. Linker stability assay [bio-protocol.org]
Validating Cathepsin B-Mediated Cleavage in the Tumor Microenvironment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Cathepsin B (CTSB), a lysosomal cysteine protease, is frequently overexpressed in the tumor microenvironment (TME), where it plays a pivotal role in cancer progression through the degradation of the extracellular matrix (ECM), activation of other proteases, and promotion of angiogenesis and invasion.[1][2][3][4] Accurate validation of CTSB-mediated cleavage is therefore critical for understanding its pathological functions and for the development of targeted therapeutics. This guide provides a comparative overview of key methodologies for validating CTSB activity, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Assays and Substrates
The selection of an appropriate assay for validating CTSB cleavage depends on factors such as sensitivity, specificity, and the experimental context (in vitro, in situ, or in vivo). Below are tables summarizing quantitative data for commonly used fluorogenic substrates and inhibitors to aid in this selection process.
Table 1: Kinetic Parameters of Common Fluorogenic Substrates for Cathepsin B
| Substrate | Target Cathepsin(s) | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH | Reference(s) |
| Z-Arg-Arg-AMC | Primarily Cathepsin B | 25 - 53 | - | - | 6.2 - 7.2 | [5][6] |
| Z-Phe-Arg-AMC | Cathepsins B, L, K, V | - | - | - | 4.6 - 7.2 | [5][7] |
| Z-Nle-Lys-Arg-AMC | Highly specific for Cathepsin B | - | - | - | 4.6 - 7.2 | [5][7] |
| Ac-RR-AFC | Cathepsin B | - | - | - | - | [8] |
K_m, k_cat, and k_cat/K_m values are highly dependent on assay conditions (e.g., pH, temperature, buffer composition) and are not always available in the cited literature. Z-Arg-Arg-AMC is noted to be more specific for CTSB than Z-Phe-Arg-AMC, which is cleaved by several cathepsins.[5][7] Z-Nle-Lys-Arg-AMC has been developed as a more specific substrate for CTSB over a broad pH range.[5][7]
Table 2: Inhibitor Specificity and Potency against Cathepsin B
| Inhibitor | Type | IC₅₀ (nM) | Target Cathepsin(s) | pH Dependence | Reference(s) |
| CA-074 | Irreversible, Covalent | 6 (pH 4.6), 44 (pH 5.5), 723 (pH 7.2) | Selective for Cathepsin B | Potency decreases with increasing pH | [9] |
| CA-074Me | Membrane-permeable prodrug of CA-074 | 36.3 | Selective for Cathepsin B | Less pH-dependent than CA-074 | [10] |
| E-64 | Irreversible, Covalent | - | Broad-spectrum cysteine protease inhibitor | - | [11] |
IC₅₀ values are dependent on assay conditions. CA-074 is a highly potent and selective inhibitor of CTSB, particularly at acidic pH.[9] Its methyl ester prodrug, CA-074Me, allows for intracellular inhibition.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate their implementation in your research.
Fluorogenic Cathepsin B Activity Assay
This protocol describes a common method to measure CTSB activity in cell lysates or tissue homogenates using a fluorogenic substrate.
Materials:
-
CB Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
CB Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 2 mM DTT)
-
CTSB Substrate (e.g., 10 mM Ac-RR-AFC in DMSO)
-
CTSB Inhibitor (optional, for negative control, e.g., 1 mM CA-074)
-
96-well black, flat-bottom plates
-
Fluorometer (Ex/Em = 400/505 nm for AFC)
Procedure:
-
Sample Preparation:
-
Collect 1-5 x 10⁶ cells by centrifugation.
-
Lyse cells in 50 µL of chilled CB Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at maximum speed in a microcentrifuge for 5 minutes at 4°C.
-
Transfer the supernatant (lysate) to a new tube. Protein concentration can be determined using a standard protein assay.
-
-
Assay Setup:
-
Add 50 µL of cell lysate (or 50-200 µg of total protein diluted in CB Cell Lysis Buffer to 50 µL) to the wells of a 96-well plate.
-
For a negative control, pre-incubate a sample with 2 µL of CB Inhibitor for 10-15 minutes.
-
Add 50 µL of CB Reaction Buffer to each well.
-
-
Reaction and Measurement:
-
Add 2 µL of 10 mM CB Substrate to each well (final concentration 200 µM).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at Ex/Em = 400/505 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with buffer and substrate only).
-
Relative CTSB activity can be determined by comparing the fluorescence of the sample to that of the uninduced or inhibitor-treated control.[8]
-
In Vivo Imaging of Cathepsin B Activity in a Mouse Tumor Model
This protocol outlines the use of a fluorescently labeled activity-based probe (ABP) for non-invasive imaging of CTSB activity in tumor-bearing mice.
Materials:
-
Tumor-bearing mice (e.g., syngeneic or xenograft models)
-
Fluorescently labeled CTSB-targeted ABP (e.g., Cy5.5-labeled)
-
Phosphate-buffered saline (PBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Probe Administration:
-
Administer the fluorescently labeled ABP (e.g., 1 nmol in 100 µL of PBS) to the mice via intravenous (i.v.) injection.
-
-
Imaging:
-
At designated time points (e.g., 30 min, 3 h, 6 h, 24 h, 48 h, 72 h), anesthetize the mice with isoflurane.
-
Place the anesthetized mouse in the in vivo imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filters (e.g., Ex/Em = 675/720 nm for Cy5.5).
-
-
Ex Vivo Analysis (Optional):
-
After the final imaging time point, euthanize the mice.
-
Excise the tumor and other organs of interest.
-
Image the excised tissues using the in vivo imaging system to confirm probe localization.
-
-
Data Analysis:
-
Use the imaging software to quantify the fluorescent signal in the tumor region of interest (ROI) over time.
-
Compare the signal in the tumor to that in other tissues to assess tumor-specific probe accumulation and CTSB activity.[7]
-
Proteomic Identification of Cathepsin B Cleavage Sites (PICS)
PICS is a powerful technique to identify the substrate specificity of a protease from a complex protein mixture.
Materials:
-
Cell or tissue lysate
-
Trypsin
-
Chemicals for amine and sulfhydryl group protection (e.g., formaldehyde, sodium cyanoborohydride, iodoacetamide)
-
Recombinant active Cathepsin B
-
Biotinylation reagent (e.g., NHS-biotin)
-
Streptavidin-coated beads
-
LC-MS/MS system
Procedure:
-
Peptide Library Generation:
-
Digest the proteome from cell or tissue lysates with trypsin to generate a complex peptide library.
-
Chemically protect the primary amines (N-termini and lysine side chains) and sulfhydryl groups (cysteine side chains).
-
-
Protease Digestion:
-
Incubate the proteome-derived peptide library with active recombinant CTSB.
-
-
Enrichment of Cleavage Products:
-
Biotinylate the newly generated N-termini of the prime-side cleavage products.
-
Isolate the biotinylated peptides using streptavidin-coated beads.
-
-
Mass Spectrometry Analysis:
-
Elute the captured peptides and identify them using LC-MS/MS.
-
-
Data Analysis:
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to CTSB-mediated cleavage in the TME.
Caption: Cathepsin B activation and its role in ECM degradation and invasion.
Caption: Workflow for a fluorogenic Cathepsin B activity assay.
References
- 1. abcam.com [abcam.com]
- 2. Cathepsin B and tumor proteolysis: contribution of the tumor microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin B: Multiple roles in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo imaging of cathepsin B in activated glia in the brain after orofacial formalin test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-invasive in vivo imaging of tumour-associated cathepsin B by a highly selective inhibitory DARPin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. affigen.com [affigen.com]
- 10. WEB-PICS [webpics.clip.msl.ubc.ca]
- 11. abcam.co.jp [abcam.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Antibody-Drug Conjugate Linker Technologies
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. The linker, which connects the monoclonal antibody to the potent cytotoxic payload, is a critical component that dictates the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of different ADC linker technologies, supported by experimental data, to aid researchers in the selection of the optimal linker for their drug development programs.
Overview of ADC Linker Technologies
ADC linkers are broadly categorized into two main types: cleavable and non-cleavable linkers. The choice between these technologies depends on the desired mechanism of action, the tumor microenvironment, and the properties of the payload.
Cleavable Linkers: These linkers are designed to be stable in systemic circulation and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release mechanism can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, potentially enhancing the therapeutic effect.[1][2]
Non-Cleavable Linkers: These linkers remain intact, and the payload is released only after the complete lysosomal degradation of the antibody component of the ADC.[2][3] This approach generally results in higher plasma stability and a reduced risk of off-target toxicity, as the payload is less likely to be prematurely released in circulation.[2][3] However, it negates the bystander effect.
The following diagram illustrates the primary mechanisms of payload release for both cleavable and non-cleavable linkers.
References
cross-species stability studies of Val-Cit-PAB linkers
A comprehensive analysis of the cross-species stability of Valine-Citrulline-p-aminobenzyl (Val-Cit-PAB) linkers is crucial for the preclinical development of antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and release their cytotoxic payload upon internalization into target tumor cells, where they are cleaved by lysosomal proteases. However, significant differences in linker stability have been observed across various species, posing challenges for the translation of preclinical findings to clinical outcomes. This guide provides a comparative overview of Val-Cit-PAB linker stability in different species, supported by experimental data and detailed methodologies.
Cross-Species Stability of Val-Cit-PAB Linkers
The stability of the Val-Cit-PAB linker is paramount for the efficacy and safety of an ADC. Premature cleavage of the linker in the bloodstream can lead to off-target toxicity and a reduced therapeutic window. While generally stable in human and non-human primate plasma, Val-Cit-PAB linkers have demonstrated significant instability in rodent plasma.[1][2]
This species-specific instability is primarily attributed to the activity of carboxylesterase 1c (Ces1c) in mouse and rat plasma, an enzyme that is not present in human plasma.[1][3][4] Ces1c can hydrolyze the peptide linker, leading to the premature release of the cytotoxic payload.[1] This phenomenon complicates the use of rodent models for preclinical assessment of ADCs employing Val-Cit-PAB linkers, as the observed toxicity and efficacy may not accurately reflect the ADC's behavior in humans.[2][5]
To address this challenge, researchers have developed next-generation linkers with improved stability in mouse plasma. One successful strategy involves the addition of a glutamic acid residue to the N-terminus of the Val-Cit dipeptide, creating a glutamic acid-valine-citrulline (EVCit) linker.[1] This modification renders the linker resistant to Ces1c cleavage without compromising its susceptibility to lysosomal cathepsin B, the enzyme responsible for payload release within the tumor cell.[1][6]
Comparative Stability Data
The following tables summarize the quantitative data on the stability of various Val-Cit-PAB and modified linkers in different species' plasma.
Table 1: Stability of Val-Cit Linker-Containing ADCs in Human vs. Mouse Plasma
| Linker Variant | Species | Incubation Time | Remaining Conjugated Drug (%) | Reference |
| Val-Cit | Human | 28 days | No significant degradation | [1] |
| Val-Cit | Mouse | 14 days | < 5% | [1] |
| Ser-Val-Cit | Mouse | 14 days | ~30% | [1] |
Table 2: Enhanced Stability of EVCit Linker in Mouse Plasma
| Linker Variant | Species | Incubation Time | Remaining Conjugated Drug (%) | Reference |
| Glu-Val-Cit (EVCit) | Mouse | 14 days | ~100% | [1] |
Table 3: Half-life of Dipeptide Linkers in Human and Mouse Plasma
| Linker | Species | Half-life (t1/2) | Reference |
| Phe-Lys | Human | 30 days | [5] |
| Phe-Lys | Mouse | 12.5 hours | [5] |
| Val-Cit | Human | 230 days | [5] |
| Val-Cit | Mouse | 80 hours | [5] |
Enzymatic Cleavage Pathways
The differential stability of Val-Cit-PAB linkers across species is a direct result of the different enzymatic environments they encounter.
Intended Intracellular Cleavage Pathway
The desired mechanism of action for a Val-Cit-PAB-linked ADC involves a series of steps culminating in the release of the cytotoxic payload inside the target cancer cell.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. communities.springernature.com [communities.springernature.com]
- 3. preprints.org [preprints.org]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Fmoc-Val-Cit-PAB-MMAE
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Fmoc-Val-Cit-PAB-MMAE, a key component in antibody-drug conjugates (ADCs), is paramount to ensuring laboratory safety and environmental protection.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this cytotoxic agent, aligning with general laboratory safety protocols and hazardous waste regulations.
Immediate Safety and Handling
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including:
-
Chemotherapy-approved gloves
-
Chemotherapy gowns
-
Safety glasses or a face shield[5]
-
An N95 respirator may be necessary depending on the handling procedure and risk of aerosolization.[5]
Work should be conducted in a designated area, preferably within a certified biological safety cabinet or a fume hood, to minimize exposure risk.[6]
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be treated as cytotoxic and hazardous waste.[7][8]
-
Segregation of Waste: All materials that have come into contact with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, and plates), and PPE, must be segregated from regular laboratory trash.
-
Waste Containers:
-
Solid Waste: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" or "Hazardous Waste".[8][9] These containers should have a sealable lid.[8] It is good practice to double-bag solid waste before placing it in the final disposal container.[8]
-
Liquid Waste: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically resistant container.[9] This container must also be clearly labeled as "Hazardous Waste" with the full chemical name and approximate concentrations of the contents.[9]
-
Sharps: Any contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Decontamination of Work Surfaces: After handling the compound, thoroughly decontaminate all work surfaces. The immediate laboratory work area should be cleaned with water and detergent soap.[7] For spills, use a cytotoxic spill kit and a deactivating agent if available.[5] All materials used for cleaning and decontamination must also be disposed of as cytotoxic waste.[5]
-
Storage of Waste: Store hazardous waste containers in a designated satellite accumulation area (SAA) within the laboratory.[9][10] This area should be away from general traffic and clearly marked. The volume of hazardous waste in an SAA is typically limited by regulations (e.g., up to 10 or 25 gallons, depending on local rules).[9][10]
-
Waste Pickup and Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) office.[9] EHS professionals are trained in the proper handling, transportation, and final disposal of hazardous materials in accordance with local, state, and federal regulations.[11][12][13] Never dispose of hazardous waste down the drain or in the regular trash.[9]
Spill Response
In the event of a spill, immediately alert others in the area and restrict access.[5] Wearing full PPE, manage the spill using a cytotoxic spill kit, following the manufacturer's instructions.[5] All materials used in the cleanup must be disposed of as cytotoxic waste.[5] Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
| Parameter | Value | Source |
| Chemical Formula | C73H104N10O14 | BroadPharm[14] |
| Molecular Weight | 1345.7 g/mol | BroadPharm[14] |
| Storage Temperature | -20°C | BroadPharm[14] |
| Solubility in DMSO | 30 mg/mL (22.29 mM) | TargetMol[2] |
Disposal Workflow
Caption: A flowchart illustrating the proper disposal workflow for this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Val-Cit-PAB-MMAE, ADC linker, 644981-35-1 | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. qualia-bio.com [qualia-bio.com]
- 7. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Management Fact Sheet | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. This compound, ADC linker, 1350456-56-2 | BroadPharm [broadpharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
